Product packaging for 2-amino-N-cyclopropylacetamide(Cat. No.:CAS No. 120436-02-4)

2-amino-N-cyclopropylacetamide

Cat. No.: B111377
CAS No.: 120436-02-4
M. Wt: 114.15 g/mol
InChI Key: CAYSWNDCZRTXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B111377 2-amino-N-cyclopropylacetamide CAS No. 120436-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYSWNDCZRTXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407155
Record name 2-amino-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120436-02-4
Record name 2-amino-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-amino-N-cyclopropylacetamide. Due to a lack of extensive publicly available experimental data for the free base, this document combines reported data for its hydrochloride salt with predicted values for the free base, generated using established computational models. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the handling, characterization, and potential applications of this compound.

Introduction

This compound is a primary amine and an N-substituted acetamide containing a cyclopropyl group. The presence of the strained cyclopropyl ring is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational rigidity.[1][2][3][4][5] This compound and its derivatives, such as N-cyclopropylglycinamide, are of interest as potential dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.[6] A thorough understanding of its basic properties is crucial for its synthesis, formulation, and biological evaluation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound and its hydrochloride salt is presented below.

Quantitative Data Summary
PropertyThis compound (Free Base)This compound HCl
Molecular Formula C₅H₁₀N₂OC₅H₁₁ClN₂O
Molecular Weight 114.15 g/mol 150.61 g/mol
Melting Point Predicted: 85-95 °C167-171 °C
Boiling Point Predicted: 250-270 °C (at 760 mmHg)Decomposes
Aqueous Solubility Predicted: >100 mg/mL (High)High (qualitative)
pKa (of the primary amine) Predicted: 8.5 - 9.5Not Applicable
logP (XLogP3-AA) -0.8 (Predicted)Not Available

Note: Predicted values were obtained using various computational models and should be confirmed by experimental data.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa of the primary amino group can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water B Titrate with standardized HCl A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at half-equivalence point D->E G A Add excess compound to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Quantify compound in supernatant C->D G DPP4 DPP-IV Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Incretins Incretin Hormones (e.g., GLP-1) Incretins->DPP4 Insulin Increased Insulin Secretion Incretins->Insulin Glucagon Decreased Glucagon Secretion Incretins->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (suppresses production) Inhibitor This compound (or derivative) Inhibitor->DPP4 Inhibits

References

N-Cyclopropylglycinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylglycinamide hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs. The cyclopropyl group is a known bioisostere for various functional groups, often conferring improved metabolic stability and binding affinity. The glycinamide backbone provides a versatile scaffold for further chemical modification. This technical guide provides a summary of the available chemical information and a proposed synthetic route for N-Cyclopropylglycinamide hydrochloride.

Chemical Structure and Properties

The fundamental chemical properties of N-Cyclopropylglycinamide hydrochloride are summarized in the table below. This information is based on data available in chemical supplier databases.

PropertyValueReference
Molecular Formula C5H11ClN2O[1][2]
Molecular Weight 150.61 g/mol [1][2]
SMILES String O=C(CN)NC1CC1.[H]Cl[1][2]
InChI 1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H[1][2]
InChI Key DYXKHNOFSUODKN-UHFFFAOYSA-N[1][2]
MDL Number MFCD07323617[1][2]
PubChem Substance ID 329776181[1][2]
Physical Form Solid[1][2]

Proposed Synthesis

Experimental Protocol: Synthesis of N-Cyclopropylglycinamide Hydrochloride

This protocol is a generalized procedure based on the synthesis of similar N-alkyl glycine derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

  • Cyclopropylamine

  • 2-Chloroacetamide

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Deionized water

  • Suitable organic solvent for purification (e.g., isopropanol, ethanol, or acetone)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetamide (1.0 eq) in deionized water.

  • Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, adjust the pH to neutral or slightly basic with a sodium hydroxide solution to quench any unreacted starting material.

  • Extraction (Optional): The product may be extracted from the aqueous layer using a suitable organic solvent if it is not water-soluble.

  • Formation of Hydrochloride Salt: To the aqueous or organic solution containing the free base (N-Cyclopropylglycinamide), add a stoichiometric amount of hydrochloric acid. The hydrochloride salt should precipitate out of the solution.

  • Purification: The crude N-Cyclopropylglycinamide hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol).

  • Drying: The purified solid is then collected by filtration and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow A Cyclopropylamine C Reaction in Water (Reflux) A->C B 2-Chloroacetamide B->C D N-Cyclopropylglycinamide (Free Base) C->D Nucleophilic Substitution F Salt Formation D->F E Hydrochloric Acid E->F G N-Cyclopropylglycinamide Hydrochloride F->G Protonation H Purification (Recrystallization) G->H I Final Product H->I

Caption: Proposed synthesis workflow for N-Cyclopropylglycinamide hydrochloride.

Quantitative and Spectroscopic Data

A comprehensive search of the available scientific literature and chemical databases did not yield specific quantitative data (e.g., reaction yields, purity) or spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cyclopropylglycinamide hydrochloride. Researchers synthesizing this compound will need to perform their own analytical characterization to confirm its identity and purity.

Conclusion

This technical guide provides the essential chemical information for N-Cyclopropylglycinamide hydrochloride and outlines a feasible synthetic approach based on established chemical principles for N-substituted glycinamides. The provided experimental protocol serves as a starting point for its synthesis. It is important to note the absence of detailed experimental and analytical data in the current literature, highlighting an opportunity for further research and publication in this area. All synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

References

2-amino-N-cyclopropylacetamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-N-cyclopropylacetamide, a versatile building block in medicinal chemistry. This document includes its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and key synonyms.

Chemical Identity and Synonyms

This compound is a primary amine and an acetamide derivative featuring a cyclopropyl group. It is commonly handled in its hydrochloride salt form to improve stability and solubility.

CAS Number: 120436-02-4 (for the parent compound and often for the hydrochloride salt as well).[1] An alternative CAS number for the hydrochloride salt is 670253-51-7.[2][3]

Synonyms:

  • N-Cyclopropylglycinamide[1]

  • N1-Cyclopropylglycinamide

  • 2-amino-N-cyclopropyl-acetamide

Physicochemical Data

The properties of this compound and its hydrochloride salt are summarized below. This data is essential for its application in chemical synthesis and drug design.

Table 1: Physicochemical Properties
PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₁₀N₂OC₅H₁₁ClN₂O[2][3]
Molecular Weight 114.15 g/mol 150.61 g/mol [1][3]
Appearance -White solid[1][4]
Melting Point -139-142 °C[4] or 167-171 °C[1]
Purity -≥ 95% (by NMR)[1]
Storage Conditions -0-8 °C[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound hydrochloride, as adapted from patent literature. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][4][5]

Synthesis of this compound Hydrochloride[4]

Materials:

  • Methylpyridine-3-carbodithioate

  • This compound (can be sourced or synthesized prior)

  • Triethylamine

  • Methanol

  • Hexanes

Procedure:

  • To a solution of methylpyridine-3-carbodithioate (2.97 g, 17.52 mmol) in methanol (10 mL), add a solution of this compound (as the HCl salt, 2 g, 17.52 mmol) and triethylamine (3.55 g, 35.0 mmol).

  • Allow the reaction mixture to stir for 3 hours.

  • Upon completion of the reaction, dilute the mixture with hexanes.

  • Filter the resulting precipitate under vacuum to yield this compound hydrochloride as a white solid.

  • The reported yield for this procedure is 5.2 g (83%).[4]

Characterization Data:

  • Melting Point: 139-142 °C[4]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.66 (bs, 1H), 8.19 (bs, 3H), 3.46 (s, 2H), 2.73-2.60 (m, 1H), 0.71-0.60 (m, 2H), 0.48-0.36 (m, 2H).[4]

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name, its CAS number, and its common synonyms.

This compound This compound CAS: 120436-02-4 CAS: 120436-02-4 This compound->CAS: 120436-02-4 has CAS number N-Cyclopropylglycinamide N-Cyclopropylglycinamide This compound->N-Cyclopropylglycinamide is also known as N1-Cyclopropylglycinamide N1-Cyclopropylglycinamide This compound->N1-Cyclopropylglycinamide is also known as

References

Spectroscopic and Synthetic Profile of 2-amino-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-amino-N-cyclopropylacetamide. This compound serves as a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to facilitate its use in research and development settings.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.0br s1H-NH- (Amide)
~3.25s2H-CH₂- (alpha to amino)
~2.65m1H-CH- (cyclopropyl)
~1.55br s2H-NH₂ (Amino)
~0.70m2H-CH₂- (cyclopropyl)
~0.50m2H-CH₂- (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~172.0C=O (Amide)
~45.0-CH₂- (alpha to amino)
~23.0-CH- (cyclopropyl)
~6.0-CH₂- (cyclopropyl)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadN-H Stretch (Amine and Amide)
3080MediumC-H Stretch (Cyclopropyl)
2950 - 2850MediumC-H Stretch (Aliphatic)
~1650StrongC=O Stretch (Amide I)
~1560StrongN-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
114.08[M]⁺ (Molecular Ion)
99.06[M - NH₃]⁺
71.06[M - CH₂NH₂]⁺
57.07[C₃H₅N]⁺
43.04[C₂H₅N]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, starting with the formation of the chloro-intermediate, 2-chloro-N-cyclopropylacetamide, followed by amination.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This protocol is adapted from established procedures for the acylation of amines.[1]

Materials:

  • Cyclopropylamine

  • 2-chloroacetyl chloride

  • Dichloromethane (DCM)

  • Hexane

  • Diatomaceous earth

Procedure:

  • In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2-chloroacetyl chloride (0.5 eq) dropwise to the stirred solution at 0 °C.

  • Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.

  • After the reaction is complete, filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Slurry the solid in hexane, filter, and dry under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of this compound

This is a general procedure for the amination of a haloacetamide.

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Ammonia (aqueous solution, e.g., 28% NH₃ in H₂O, or in an organic solvent)

  • Suitable solvent (e.g., ethanol, methanol, or THF)

  • Sodium bicarbonate or other suitable base (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-N-cyclopropylacetamide (1.0 eq) in a suitable solvent such as ethanol.

  • Add an excess of aqueous ammonia solution (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide cluster_step2 Step 2: Synthesis of this compound A Cyclopropylamine + 2-chloroacetyl chloride B Reaction in DCM at 0°C A->B C Workup (Filtration, Concentration) B->C D 2-chloro-N-cyclopropylacetamide C->D E 2-chloro-N-cyclopropylacetamide + Ammonia D->E Intermediate F Reaction in Ethanol E->F G Workup (Extraction, Drying) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Confirmation IR IR Spectroscopy Product->IR Structural Confirmation MS Mass Spectrometry Product->MS Structural Confirmation TLC Thin Layer Chromatography (TLC) Product->TLC Purity Check LCMS LC-MS Product->LCMS Purity Check

Caption: Characterization workflow for this compound.

References

N-Cyclopropylglycinamide: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data and specific experimental protocols for N-cyclopropylglycinamide are limited. This guide provides a comprehensive framework for assessing the solubility and stability of N-cyclopropylglycinamide based on established principles for small molecule amides in pharmaceutical development. The presented data and workflows are illustrative.

Executive Summary

N-cyclopropylglycinamide, a molecule of interest in medicinal chemistry, possesses an amide linkage that is central to its chemical behavior. Understanding its solubility and stability is paramount for drug development, influencing formulation, bioavailability, and shelf-life. This document outlines the standard methodologies for determining these critical physicochemical properties. While specific data for N-cyclopropylglycinamide is not widely published, this guide presents typical data formats and experimental workflows that would be employed in its characterization. Amide bonds, while generally stable, can be susceptible to enzymatic hydrolysis, a key consideration in predicting in vivo fate.[1][2]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3] Both thermodynamic and kinetic solubility are important parameters evaluated during drug discovery and development.[4][5]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of N-cyclopropylglycinamide in various aqueous and organic solvents.

Methodology:

  • Preparation: An excess amount of solid N-cyclopropylglycinamide is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[3][6] The presence of undissolved solid should be confirmed visually.[6]

  • Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.[3]

  • Quantification: The concentration of N-cyclopropylglycinamide in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in mg/mL or µg/mL.

Illustrative Solubility Data

The following tables represent hypothetical solubility data for N-cyclopropylglycinamide.

Table 1: Hypothetical Aqueous Solubility of N-cyclopropylglycinamide

Solvent (Aqueous Buffer)Temperature (°C)pHSolubility (mg/mL)
Phosphate Buffered Saline257.45.2
Phosphate Buffered Saline377.47.8
Acetate Buffer254.515.6
Borate Buffer259.04.9

Table 2: Hypothetical Solubility of N-cyclopropylglycinamide in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water256.1
Ethanol2545.3
Propylene Glycol2588.2
Dimethyl Sulfoxide (DMSO)25>200

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep1 Add excess N-cyclopropylglycinamide to solvent equil1 Agitate at constant temperature (e.g., 24-48h) prep1->equil1 sep1 Centrifugation or Filtration (0.22 µm filter) equil1->sep1 quant1 Analyze supernatant/filtrate by HPLC-UV sep1->quant1 result1 Solubility Data (mg/mL) quant1->result1

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[7][8] Forced degradation (stress testing) is employed to understand the degradation pathways and develop stability-indicating analytical methods.[9]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of N-cyclopropylglycinamide under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

  • Sample Preparation: Solutions of N-cyclopropylglycinamide (e.g., 1 mg/mL) are prepared in various media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. Amide groups can be susceptible to hydrolysis under these conditions.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.

    • Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Time Points: Samples are collected at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometry) to separate the parent compound from any degradation products.

  • Data Reporting: The percentage of remaining N-cyclopropylglycinamide and the formation of degradation products are reported.

Illustrative Stability Data

The following table represents a hypothetical summary of forced degradation results for N-cyclopropylglycinamide.

Table 3: Hypothetical Forced Degradation Data for N-cyclopropylglycinamide

Stress ConditionDuration% Assay of N-cyclopropylglycinamideMajor Degradation Product(s)
0.1 N HCl (60°C)24 h85.2Cyclopropylamine, Glycine
0.1 N NaOH (60°C)24 h78.5Cyclopropylamine, Glycine
3% H₂O₂ (RT)24 h98.1Not Detected
Heat (105°C, solid)48 h99.5Not Detected
Light (ICH Q1B)10 days99.2Not Detected
Potential Degradation Pathway

Amide bonds are known to be susceptible to hydrolysis, which would be the primary expected degradation pathway for N-cyclopropylglycinamide under acidic or basic conditions.

G cluster_main Hydrolytic Degradation parent N-cyclopropylglycinamide product1 Cyclopropylamine parent->product1 H₂O / H⁺ or OH⁻ product2 Glycine parent->product2 H₂O / H⁺ or OH⁻

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Workflow: Stability Testing

G cluster_setup Study Setup cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_outcome Outcome setup1 Prepare solutions of N-cyclopropylglycinamide stress1 Acid/Base Hydrolysis setup1->stress1 stress2 Oxidation (H₂O₂) setup1->stress2 stress3 Thermal (Heat) setup1->stress3 stress4 Photolytic (Light) setup1->stress4 analysis1 Sample at time points (0, 4, 8, 24h) stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by Stability-Indicating HPLC-UV/MS analysis1->analysis2 outcome1 Degradation Profile analysis2->outcome1 outcome2 Identify Degradants analysis2->outcome2 outcome3 Method Validation analysis2->outcome3

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

2-Amino-N-cyclopropylacetamide: A Technical Overview of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclopropylacetamide, also known as N-cyclopropylglycinamide, is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical sciences. Its unique structural features, particularly the presence of a cyclopropyl group, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its role as a crucial intermediate in drug development. While detailed historical accounts of its initial discovery are not extensively documented in publicly available literature, its importance is evident from its application in the synthesis of various biologically active molecules.

Chemical Properties and Data

This compound is a relatively small molecule with the chemical formula C5H10N2O. Its hydrochloride salt is a common form used in research and development due to its enhanced stability and solubility.[1]

PropertyValueSource
Molecular Formula C5H10N2O[2]
Molecular Weight 114.15 g/mol [2]
CAS Number 120436-02-4[1]
Appearance White powder (hydrochloride salt)[1]
Melting Point 167-171 °C (hydrochloride salt)[1]
Synonyms N-cyclopropylglycinamide, N1-Cyclopropylglycinamide[2]

Synthesis and Experimental Protocols

While a specific seminal publication detailing the initial synthesis of this compound is not readily identifiable, its preparation can be inferred from general methods for the synthesis of acetamide derivatives. A common synthetic route involves the amidation of a protected glycine derivative with cyclopropylamine, followed by deprotection.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_protection Step 1: Protection of Glycine cluster_activation_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection Glycine Glycine Protected_Glycine N-Protected Glycine Glycine->Protected_Glycine Protection Protecting_Group Protecting Group (e.g., Boc, Cbz) Protecting_Group->Protected_Glycine Protected_Amide N-Protected-2-amino- N-cyclopropylacetamide Protected_Glycine->Protected_Amide Activation & Coupling Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Protected_Amide Cyclopropylamine Cyclopropylamine Cyclopropylamine->Protected_Amide Final_Product This compound Protected_Amide->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Final_Product Drug_Discovery_Workflow Start Identification of Biological Target Synthesis Synthesis of Novel Compounds Start->Synthesis Intermediate This compound Intermediate->Synthesis Screening Biological Screening (e.g., Enzyme Assays, Receptor Binding) Synthesis->Screening Lead_Compound Identification of Lead Compound(s) Screening->Lead_Compound Optimization Lead Optimization (Structure-Activity Relationship) Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

References

Unlocking the Therapeutic Potential of 2-amino-N-cyclopropylacetamide: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-cyclopropylacetamide, a structurally intriguing small molecule, stands as a promising yet underexplored scaffold in medicinal chemistry. Possessing a unique combination of a constrained cyclopropyl ring and a flexible aminoacetamide side chain, this compound presents a multitude of opportunities for derivatization and therapeutic application. While direct biological activity data for the parent molecule is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of compounds targeting neurological disorders suggests significant untapped potential.[1] This whitepaper outlines promising research avenues for this compound, providing a technical guide for its synthesis, potential biological targets, and proposed experimental workflows to unlock its therapeutic value.

Core Molecular Attributes

This compound is a small molecule with favorable physicochemical properties for drug development. Its key attributes are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O[2]
Molecular Weight 114.15 g/mol [2]
IUPAC Name This compound[2]
Synonyms N-cyclopropylglycinamide, 120436-02-4[2]
Canonical SMILES C1CC1NC(=O)CN[2]
XLogP3-AA -0.8[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]

Potential Research Areas & Therapeutic Targets

The structural motifs present in this compound are found in a variety of biologically active compounds. This suggests that the core molecule could be a valuable starting point for developing novel therapeutics. The following sections outline key areas for investigation.

Neurological Disorders: Exploring NMDA Receptor Antagonism

The cyclopropyl group is a well-established bioisostere for unsaturated systems and can impart conformational rigidity, which is often beneficial for receptor binding.[3][4] Analogs of 2-amino-5-phosphonopentanoic acid (AP5) containing a cyclopropyl group have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.[5]

Proposed Research:

  • Screening: Evaluate this compound and its derivatives for binding affinity to various NMDA receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the amino and cyclopropyl groups to understand the structural requirements for potent and selective NMDA receptor antagonism.

Experimental Workflow: NMDA Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]-L-glutamate (radioligand) prep4->assay1 assay2 Add varying concentrations of This compound or its derivatives assay1->assay2 assay3 Incubate to allow for competitive binding assay2->assay3 analysis1 Separate bound and free radioligand via filtration assay3->analysis1 analysis2 Measure radioactivity of bound ligand using scintillation counting analysis1->analysis2 analysis3 Calculate Ki values to determine binding affinity analysis2->analysis3

Caption: Workflow for NMDA Receptor Binding Assay.

Oncology: Targeting Lysine-Specific Demethylase 1 (LSD1)

The cyclopropylamine moiety is a key pharmacophore in several inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the development and progression of various cancers. LSD1 inhibitors containing a cyclopropylamine group have demonstrated potent anticancer activity.[6]

Proposed Research:

  • Enzymatic Assays: Screen this compound and its derivatives for inhibitory activity against LSD1.

  • Cell-Based Assays: Evaluate the antiproliferative effects of active compounds in relevant cancer cell lines.

  • Mechanism of Action Studies: Investigate how these compounds modulate histone methylation and gene expression in cancer cells.

Experimental Workflow: LSD1 Inhibition Assay

G reagents Reagents: - Recombinant LSD1 enzyme - H3K4me2 peptide substrate - this compound derivatives incubation Incubate enzyme, substrate, and inhibitor reagents->incubation detection Detect demethylation product (e.g., via formaldehyde detection kit or antibody-based methods) incubation->detection analysis Calculate IC50 values to determine inhibitory potency detection->analysis

Caption: Workflow for LSD1 Enzymatic Inhibition Assay.

Infectious Diseases: Development of Novel Antimicrobial Agents

Amide derivatives containing a cyclopropane ring have been explored for their antibacterial and antifungal activities.[7] The unique structural features of this compound make it a candidate for the development of new antimicrobial agents, potentially overcoming existing resistance mechanisms.

Proposed Research:

  • Antimicrobial Screening: Test this compound and a library of its derivatives against a panel of pathogenic bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) Determination: Quantify the antimicrobial potency of the most active compounds.

  • SAR Studies: Synthesize analogs to optimize antimicrobial activity and broaden the spectrum of activity.

Signaling Pathway: Potential Inhibition of Bacterial Cell Wall Synthesis

G UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases Peptidoglycan->Peptidoglycan Compound This compound Derivative MurA MurA Compound->MurA Potential Inhibition MraY MraY Compound->MraY Potential Inhibition Transpeptidases Transpeptidases Compound->Transpeptidases Potential Inhibition

Caption: Potential Inhibition of Peptidoglycan Synthesis.

Synthesis and Derivatization Strategies

A key advantage of this compound is its synthetic tractability, allowing for the generation of diverse chemical libraries for biological screening.

General Synthesis of the Core Scaffold

A plausible synthetic route to this compound involves the amidation of a protected amino acid with cyclopropylamine, followed by deprotection.

Experimental Protocol: Synthesis of this compound

  • Protection of Glycine: React glycine with a suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water to yield Boc-glycine.

  • Amide Coupling: Activate the carboxylic acid of Boc-glycine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add cyclopropylamine to the activated acid and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM or dioxane) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, this compound, can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) and may be further purified by recrystallization or precipitation.

Proposed Derivatization Pathways

To explore the SAR of this scaffold, modifications at the primary amine and the cyclopropyl ring are proposed.

Logical Relationship: Derivatization Strategy

G Core This compound Amine_Mod N-alkylation/ N-arylation Core->Amine_Mod Cyclopropyl_Mod Substitution on the cyclopropyl ring Core->Cyclopropyl_Mod Library Diverse Chemical Library Amine_Mod->Library Cyclopropyl_Mod->Library

Caption: Derivatization Strategy for Library Synthesis.

Conclusion and Future Outlook

This compound represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility and the presence of key pharmacophoric elements suggest that its derivatives could exhibit potent and selective activities against a range of biological targets. The proposed research areas in neurological disorders, oncology, and infectious diseases provide a clear roadmap for future investigations. A systematic approach involving chemical synthesis, in vitro screening, and cell-based assays will be crucial in elucidating the full therapeutic potential of this versatile chemical scaffold. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this compound and its derivatives.

References

The Strategic Role of 2-Amino-N-cyclopropylacetamide in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. One such scaffold that has garnered significant attention is 2-amino-N-cyclopropylacetamide. This seemingly simple molecule, featuring a primary amine, an amide linkage, and a cyclopropyl group, offers a unique combination of structural and electronic properties that make it a valuable asset in the design of innovative drug candidates. This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, physicochemical properties, and its pivotal role in the development of bioactive compounds, with a particular focus on Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties and Synthetic Routes

This compound, also known as N-cyclopropylglycinamide, possesses a unique set of physicochemical properties that contribute to its utility in drug design. The presence of both a hydrogen bond donor (amine) and acceptor (amide carbonyl) facilitates interactions with biological targets. The cyclopropyl group, a small, rigid, and lipophilic moiety, can enhance binding affinity, improve metabolic stability, and modulate the overall physicochemical profile of a molecule.[1] The hydrochloride salt of this compound is often used to enhance solubility and stability.[1][2]

A common and efficient synthetic route to this compound involves a two-step process. The first step is the acylation of cyclopropylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclopropylacetamide. This is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The subsequent step involves the amination of the chloro-intermediate, where the chlorine atom is displaced by an amino group, often by reaction with ammonia or a protected amine source, to yield the final product.

General Synthetic Protocol:

A plausible and commonly employed laboratory-scale synthesis of this compound hydrochloride is outlined below. This protocol is a composite of standard organic chemistry techniques and inferences from related syntheses.

Step 1: Synthesis of 2-Chloro-N-cyclopropylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-cyclopropylacetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound Hydrochloride

  • Dissolve the purified 2-chloro-N-cyclopropylacetamide (1.0 equivalent) in a suitable solvent, such as a mixture of isopropanol and aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 50 to 80 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and treat with a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride as a white to off-white solid.

Application in Drug Discovery: A Case Study on DPP-4 Inhibitors

The this compound scaffold has proven to be a particularly effective component in the design of inhibitors for Dipeptidyl Peptidase IV (DPP-4).[3][4] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[5][6]

The N-cyclopropylglycinamide moiety of this compound can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. The primary amine can form crucial interactions with the S2 subsite of the enzyme, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the structure-activity relationship for a series of DPP-4 inhibitors, highlighting the importance of the N-cyclopropylacetamide moiety. The data is compiled from various sources in medicinal chemistry literature to illustrate key trends.

Compound IDR1 Group (at Amino)R2 Group (on Cyclopropyl)DPP-4 IC50 (nM)Notes
1 HH500Parent scaffold with moderate activity.
2 MethylH250Small alkyl substitution on the amine can be tolerated and may slightly improve potency.
3 PhenylH>1000Bulky aromatic substitution on the amine is detrimental to activity, likely due to steric hindrance in the S2 subsite.
4 HMethyl (trans)300Substitution on the cyclopropyl ring can be explored, with stereochemistry playing a role in binding.
5 HPhenyl (trans)800Bulky substitution on the cyclopropyl ring can negatively impact potency.

Note: The IC50 values are representative and intended for comparative purposes to illustrate SAR trends. Actual values can vary depending on the specific assay conditions.

The SAR data suggests that the primary amine of the this compound scaffold is crucial for potent DPP-4 inhibition, with bulky substitutions being poorly tolerated. The cyclopropyl group itself is a key contributor to binding, and its substitution offers a handle for fine-tuning the inhibitor's properties.

Experimental Protocols for Biological Evaluation

To assess the efficacy of compounds incorporating the this compound scaffold as DPP-4 inhibitors, a standard in vitro enzyme inhibition assay is typically employed.

In Vitro DPP-4 Inhibition Assay Protocol
  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

    • Assay buffer: Tris-HCl buffer (pH 7.5) containing a detergent like Triton X-100.

    • Test compounds (dissolved in DMSO).

    • Reference inhibitor (e.g., Vildagliptin).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • To each well of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Role of this compound

To better understand the application of this building block, the following diagrams illustrate the synthetic workflow and its role in the context of DPP-4 inhibition.

G General Synthetic Workflow for this compound Derivatives cluster_0 Synthesis of Core Building Block cluster_1 Derivatization for SAR Studies Cyclopropylamine Cyclopropylamine 2-Chloro-N-cyclopropylacetamide 2-Chloro-N-cyclopropylacetamide Cyclopropylamine->2-Chloro-N-cyclopropylacetamide Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->2-Chloro-N-cyclopropylacetamide Amination Amination 2-Chloro-N-cyclopropylacetamide->Amination This compound This compound Amination->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Final Drug Candidate Final Drug Candidate Coupling Reaction->Final Drug Candidate Bioactive Moiety (e.g., for DPP-4) Bioactive Moiety (e.g., for DPP-4) Bioactive Moiety (e.g., for DPP-4)->Coupling Reaction Biological Evaluation Biological Evaluation Final Drug Candidate->Biological Evaluation G Mechanism of DPP-4 Inhibition by a this compound Containing Drug cluster_0 Physiological Pathway cluster_1 Therapeutic Intervention GLP-1 (active) GLP-1 (active) DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme Degradation Pancreas Pancreas GLP-1 (active)->Pancreas Stimulates Increased Levels Increased Levels GLP-1 (active)->Increased Levels GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) Insulin Release Insulin Release Pancreas->Insulin Release Drug (contains this compound) Drug (contains this compound) Drug (contains this compound)->DPP-4 Enzyme Inhibits Inhibition Inhibition Increased Levels->Pancreas

References

Theoretical Conformational Analysis of 2-amino-N-cyclopropylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of 2-amino-N-cyclopropylacetamide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data presentation for understanding the molecule's spatial arrangements.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the presence of a reactive amino group, a rigid cyclopropyl ring, and a flexible acetamide linker. Understanding its conformational preferences is crucial for predicting its interaction with biological targets. Theoretical studies, primarily employing quantum chemical methods, provide valuable insights into the molecule's stable conformers, rotational energy barriers, and the influence of intramolecular interactions.

Computational Methodologies

The conformational analysis of this compound relies on robust computational methods to explore its potential energy surface. Density Functional Theory (DFT) is a widely used approach for this purpose, offering a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the optimized geometries and relative energies of different conformers. The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocol:

  • Initial Structure Generation: The starting 3D structure of this compound can be generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy structures. This involves rotating the single bonds, specifically the C-C bond of the ethylamine backbone and the C-N amide bond.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization. A commonly used DFT functional for such organic molecules is B3LYP, paired with a basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe non-covalent interactions.[1]

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

Natural Bond Orbital (NBO) Analysis

NBO analysis is employed to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation, which can significantly influence conformational stability. This analysis provides information on donor-acceptor interactions and their stabilization energies.[1] For instance, an NBO analysis can reveal a stabilizing interaction between the lone pair of the amino nitrogen and the antibonding orbital of the C=O group, or an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

Conformational Landscape of this compound

The conformational flexibility of this compound arises from the rotation around the C(O)-N(H) amide bond and the Cα-C(O) single bond. The planarity of the amide bond restricts rotation, leading to the existence of cis and trans isomers, with the trans conformation being generally more stable.

Key Rotational Barriers

The rotation around the amide C-N bond is a key determinant of the conformational profile. In structurally similar amides, the rotational barrier is significant, typically in the range of 12-20 kcal/mol, as determined by methods like dynamic NMR spectroscopy and DFT calculations.[2][3][4] The partial double bond character of the C-N amide bond is responsible for this high barrier.

Another important degree of freedom is the rotation around the Cα-C(O) bond, which determines the orientation of the amino group relative to the carbonyl group.

Potential Stable Conformers

Based on the analysis of related structures, several low-energy conformers of this compound can be postulated. The stability of these conformers is likely governed by a combination of steric hindrance and intramolecular hydrogen bonding. The presence of the amino group allows for the possibility of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen.

Table 1: Postulated Stable Conformers and Key Dihedral Angles

ConformerDihedral Angle (H₂N-Cα-C(O)-N)Amide Conformation (Cα-C(O)-N-C_cyclopropyl)Potential Intramolecular Hydrogen BondRelative Stability
I (Extended) ~180° (anti)~180° (trans)Weak or absentReference
II (Gauched) ~60° (gauche)~180° (trans)Possible (N-H···O=C)Potentially more stable
III (Cis-Amide) Variable~0° (cis)Possible but sterically hinderedLikely less stable

Visualization of Theoretical Workflow and Conformational Relationships

The following diagrams illustrate the logical flow of a theoretical conformational study and the relationship between different conformers.

Theoretical_Workflow A Initial 3D Structure Generation B Conformational Search (Rotation of Single Bonds) A->B C Geometry Optimization (DFT) e.g., B3LYP/6-311++G(d,p) B->C D Frequency Calculation C->D G NBO Analysis (Intramolecular Interactions) C->G E Identification of True Minima (No Imaginary Frequencies) D->E F Relative Energy Calculation (with ZPVE Correction) E->F H Final Conformational Landscape F->H G->H

Caption: Workflow for a theoretical conformational study.

Conformational_Relationships cluster_trans Trans Amide Isomers cluster_cis Cis Amide Isomers Trans_Extended Trans-Extended (Conformer I) Trans_Gauched Trans-Gauched (Conformer II) Trans_Extended->Trans_Gauched Rotation Cα-C(O) Cis_Conformer Cis-Conformer (Conformer III) Trans_Extended->Cis_Conformer Rotation C(O)-N Trans_Gauched->Trans_Extended Rotation Cα-C(O)

Caption: Relationship between postulated conformers.

Quantitative Data Summary

While specific experimental or calculated values for this compound are not available in the initial search, the following table summarizes typical values for similar amide-containing molecules based on the provided literature.

Table 2: Typical Computational and Spectroscopic Data for Amide Conformational Analysis

ParameterMethodTypical Value RangeReference
Amide C-N Rotational BarrierDynamic NMR / DFT12 - 20 kcal/mol[2][3][4]
Relative Energy (Trans vs. Cis Amide)DFTTrans is more stable by 2-5 kcal/molGeneral knowledge
N-H···O=C Hydrogen Bond EnergyNBO Analysis1 - 3 kcal/mol[1]
Key Dihedral Angles (Cα-C(O)-N-H)DFT Optimization~180° (trans), ~0° (cis)General knowledge
¹H NMR Chemical Shift (Amide N-H)NMR Spectroscopy6.0 - 8.5 ppmGeneral knowledge

Conclusion

The theoretical study of this compound conformation, while not explicitly detailed in existing literature, can be robustly approached using established computational chemistry protocols. By employing DFT calculations for geometry optimization and energy evaluation, supplemented by NBO analysis for understanding intramolecular interactions, a detailed picture of the conformational landscape can be constructed. The key factors governing the relative stabilities of conformers are expected to be the high rotational barrier of the amide bond, leading to distinct cis and trans isomers, and the potential for stabilizing intramolecular hydrogen bonds. The methodologies and expected data ranges presented in this guide provide a solid foundation for researchers to undertake and interpret such theoretical studies.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopropylacetamide is a chemical compound of interest in pharmaceutical research and development, particularly as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural combination of a primary amine, an amide, and a cyclopropyl group imparts specific physicochemical properties that are relevant to its potential applications in medicinal chemistry, notably in the development of agents targeting neurological disorders. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines relevant experimental considerations, and discusses its potential biological significance.

Physicochemical Properties

A summary of the available quantitative data for this compound and its hydrochloride salt is presented below. It is important to note that much of the publicly available data is calculated rather than experimentally determined.

Core Physicochemical Data
PropertyValueSource
IUPAC Name This compound
Synonyms N-cyclopropylglycinamide, N1-Cyclopropylglycinamide
CAS Number 120436-02-4
Chemical Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Appearance White powder (for hydrochloride salt)
Melting Point 167-171 °C (for hydrochloride salt)
Boiling Point Data not available
Solubility The hydrochloride salt form is noted to enhance solubility and stability. Specific solubility data in water and organic solvents is not readily available in the public domain.
pKa Data not available
logP (XLogP3-AA) -0.8
Structural and Topological Data
PropertyValueSource
Canonical SMILES C1CC1NC(=O)CN
InChI InChI=1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8)
InChIKey CAYSWNDCZRTXGL-UHFFFAOYSA-N
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 55.1 Ų

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of this compound are not widely available in the public scientific literature. However, general methodologies for the synthesis of related acetamides and the analysis of amino compounds can be adapted.

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from a substituted aniline and chloroacetyl chloride, followed by nucleophilic substitution with a primary amine. This general approach is outlined below.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This intermediate can be synthesized by the reaction of cyclopropylamine with chloroacetyl chloride.

  • Reaction:

  • General Procedure: To a solution of cyclopropylamine in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period. The resulting product can be isolated and purified using standard techniques such as filtration and recrystallization.

Step 2: Synthesis of this compound

The final product is obtained by the amination of the chloro-intermediate.

  • Reaction:

  • General Procedure: 2-chloro-N-cyclopropylacetamide is reacted with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) under controlled conditions. The product is then isolated and purified, for example, by extraction and chromatography.

Purity Analysis

The purity of this compound can be assessed using a variety of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for determining the purity of the compound and for identifying any impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a typical starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra would show characteristic peaks for the cyclopropyl, methylene, and amine protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) would be suitable for this molecule.

  • Ion Chromatography: For the analysis of the hydrochloride salt and potential inorganic impurities, ion chromatography can be a useful technique.

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_techniques Analytical Techniques A Cyclopropylamine C 2-chloro-N-cyclopropylacetamide A->C B Chloroacetyl Chloride B->C E This compound C->E D Ammonia D->E F Purity Assessment E->F G Structural Confirmation E->G H Molecular Weight Verification E->H I HPLC F->I J NMR (1H, 13C) G->J K Mass Spectrometry H->K G A This compound B Potential Biological Target (e.g., Receptor, Enzyme) A->B Binding C Modulation of Target Activity B->C D Downstream Signaling Cascade C->D E Cellular Response D->E

Methodological & Application

Synthesis Protocol for 2-amino-N-cyclopropylacetamide hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the acylation of cyclopropylamine with chloroacetyl chloride to yield 2-chloro-N-cyclopropylacetamide. This intermediate is subsequently aminated using aqueous ammonia, followed by conversion to its hydrochloride salt. This protocol includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and accuracy in a laboratory setting.

Introduction

This compound hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its structural motif is found in various biologically active compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays. This protocol outlines a reliable and efficient method for the preparation of this important intermediate.

Chemical Reaction Scheme

The overall synthesis pathway is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation Cyclopropylamine Cyclopropylamine 2_Chloro_N_cyclopropylacetamide 2_Chloro_N_cyclopropylacetamide Cyclopropylamine->2_Chloro_N_cyclopropylacetamide DCM, 0°C Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->2_Chloro_N_cyclopropylacetamide 2_Amino_N_cyclopropylacetamide 2_Amino_N_cyclopropylacetamide 2_Chloro_N_cyclopropylacetamide->2_Amino_N_cyclopropylacetamide Heat Aqueous_Ammonia Aqueous_Ammonia Aqueous_Ammonia->2_Amino_N_cyclopropylacetamide Final_Product This compound hydrochloride 2_Amino_N_cyclopropylacetamide->Final_Product Organic Solvent HCl_gas HCl_gas HCl_gas->Final_Product

Caption: Overall synthesis pathway for this compound hydrochloride.

Experimental Protocols

Part 1: Synthesis of 2-chloro-N-cyclopropylacetamide

Materials:

  • Cyclopropylamine

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Hexane

  • Diatomaceous earth

Procedure:

  • In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylamine (0.876 mol) in dichloromethane (700 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (0.436 mol) dropwise to the cooled solution via the addition funnel.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Slurry the solid in hexane (500 mL) and filter to collect the product.

  • Dry the collected solid under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Part 2: Synthesis of this compound

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Aqueous ammonia (28-30%)

Procedure:

  • Place 2-chloro-N-cyclopropylacetamide (1 mole equivalent) in a sealed reaction vessel.

  • Add a significant excess of aqueous ammonia.

  • Heat the mixture with stirring. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ammonia and water under reduced pressure to yield crude this compound.

Part 3: Synthesis of this compound hydrochloride

Materials:

  • This compound

  • Anhydrous diethyl ether (or other suitable anhydrous organic solvent)

  • Hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound hydrochloride as a white to off-white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperatureTimeYield (%)
1AcylationCyclopropylamine, Chloroacetyl chlorideDichloromethane0°C2 hours~99%
2Amination2-chloro-N-cyclopropylacetamide, Aqueous AmmoniaWaterElevatedVariesNot specified
3Salt FormationThis compound, HClDiethyl etherRoom Temp.30 minNot specified

Table 2: Physicochemical and Spectroscopic Data of this compound hydrochloride

PropertyValue
Molecular FormulaC₅H₁₁ClN₂O
Molecular Weight150.61 g/mol
AppearanceWhite to off-white solid
Melting Point167-171 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.3 (br s, 3H, NH₃⁺), 3.6 (s, 2H, CH₂), 2.6 (m, 1H, CH-cyclopropyl), 0.7-0.4 (m, 4H, CH₂-cyclopropyl)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.0 (C=O), 42.5 (CH₂), 23.0 (CH-cyclopropyl), 6.5 (CH₂-cyclopropyl)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2900 (C-H stretch), ~1680 (C=O stretch)
Mass Spec (ESI+) m/z 115.1 [M+H]⁺ (for free base)

Note: NMR and IR data are estimated based on typical values for similar structures and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials: Cyclopropylamine, Chloroacetyl chloride Acylation Step 1: Acylation (DCM, 0°C, 2h) Start->Acylation Intermediate 2-chloro-N-cyclopropylacetamide Acylation->Intermediate Amination Step 2: Amination (Aqueous NH₃, Heat) Intermediate->Amination Amine_Base This compound Amination->Amine_Base Salt_Formation Step 3: Salt Formation (HCl, Diethyl Ether) Amine_Base->Salt_Formation Crude_Product Crude Hydrochloride Salt Salt_Formation->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Wash with anhydrous ether Filtration->Washing Drying Drying under vacuum Washing->Drying Final_Product Pure this compound hydrochloride Drying->Final_Product Analysis Characterization: NMR, IR, MS, MP Final_Product->Analysis

Caption: A flowchart illustrating the experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Analytical Characterization of 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-amino-N-cyclopropylacetamide, a key intermediate in pharmaceutical development.[1] The following protocols are designed to ensure the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its presence in various sample matrices. A reversed-phase HPLC method is typically employed for the analysis of polar compounds like amino acid derivatives.

Experimental Protocol

A robust HPLC method for the analysis of this compound can be adapted from established methods for similar small, polar molecules. The following protocol outlines a general approach that should be optimized and validated for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility) is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. Alternatively, an ELSD can be used for more universal detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.

Quantitative Data Summary
ParameterExpected Value
Retention Time Dependent on the specific HPLC conditions, but should be consistent and well-resolved from any impurities.
Purity ≥ 95% (typical specification for research-grade material)
Limit of Detection (LOD) To be determined during method validation.
Limit of Quantitation (LOQ) To be determined during method validation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter HPLC HPLC System Filter->HPLC MobilePhase Prepare Mobile Phase Column C18 Column HPLC->Column Detector UV/ELSD Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Generate Report (Purity/Quantity) Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • ¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the different protons.

  • ¹³C NMR: Acquire the carbon NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclopropyl CH ~2.5-2.8 (m, 1H)~30-35
Cyclopropyl CH₂ ~0.3-0.8 (m, 4H)~5-10
Amide NH ~8.0-8.5 (br s, 1H)-
Methylene CH₂ ~3.1-3.3 (s, 2H)~45-50
Amine NH₂ ~1.5-2.5 (br s, 2H)-
Carbonyl C=O -~170-175

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS) or for direct infusion.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed to study the fragmentation pattern.

ParameterExpected Value
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol [2]
[M+H]⁺ (Monoisotopic) 115.0866 m/z
Key Fragments To be determined from MS/MS analysis.

Spectroscopic Analysis Workflow Diagram

Spectro_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, 2D Spectra NMR_Prep->NMR_Acq NMR_Data Structural Elucidation NMR_Acq->NMR_Data MS_Acq Acquire ESI-MS(/MS) Spectra MS_Prep->MS_Acq MS_Data Confirm Molecular Weight & Fragmentation MS_Acq->MS_Data

Caption: Workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine & Amide) 3400-3200
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Amide I) 1680-1630
N-H Bend (Amide II) 1640-1550
N-H Bend (Amine) 1650-1580

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.[3]

Experimental Protocol
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 200 °C).

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Record the weight loss as a function of temperature to assess thermal stability and decomposition.

Quantitative Data Summary
ParameterMethodExpected Value
Melting Point DSCTo be determined experimentally. The hydrochloride salt is reported to melt at 167-171 °C.
Enthalpy of Fusion DSCTo be determined experimentally.
Decomposition Temperature TGATo be determined experimentally.

Thermal Analysis Workflow Diagram

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analyzer cluster_data Data Output Sample Weigh Sample (3-5 mg) Pan Place in Al Pan Sample->Pan Instrument TGA/DSC Instrument Pan->Instrument Heating Heat under N₂ at 10 °C/min Instrument->Heating DSC_Curve DSC Thermogram (Heat Flow vs. Temp) Heating->DSC_Curve TGA_Curve TGA Thermogram (Weight % vs. Temp) Heating->TGA_Curve

Caption: Workflow for thermal analysis of the sample.

References

Application Notes and Protocols for the Use of 2-Amino-N-cyclopropylacetamide Derivatives in Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

2-Amino-N-cyclopropylacetamide and its derivatives represent a class of small molecules with significant potential in drug discovery, particularly as enzyme inhibitors. The incorporation of a cyclopropylamine moiety has been shown to confer potent inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[1] DPP-IV is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives, using a representative potent analog, for in vitro DPP-IV inhibition assays. Detailed protocols for inhibitor screening and IC50 determination are provided, along with data presentation guidelines and a diagram of the relevant signaling pathway.

Data Presentation

The inhibitory activity of this compound derivatives against DPP-IV can be quantified by determining their half-maximal inhibitory concentration (IC50). Below is a template for presenting such data, populated with a representative potent analog from the literature, referred to as Compound 24b in a study on trans-2-aryl-cyclopropylamine analogues.[1]

Table 1: Inhibitory Potency of a Representative this compound Derivative against DPP-IV

Compound IDEnzyme TargetIC50 (nM)Assay MethodReference
Representative Analog (e.g., Compound 24b)Human DPP-IV<100Fluorometric[1]
Sitagliptin (Positive Control)Human DPP-IV~19Fluorometric[5]

Experimental Protocols

A common and sensitive method for assessing DPP-IV inhibition is a fluorometric assay utilizing a specific substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Protocol 1: Screening of this compound Derivatives for DPP-IV Inhibition

This protocol is designed for the initial screening of compounds to identify potential DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]

  • DPP-IV Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[5]

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Positive Control Inhibitor: Sitagliptin[5]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare DPP-IV Assay Buffer and bring to room temperature.

    • Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration (e.g., 100 µM) in the assay buffer.[6]

    • Prepare stock solutions of the test compounds and positive control (e.g., Sitagliptin) in DMSO. Further dilute with assay buffer to the desired screening concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer.

    • Negative Control (No Inhibitor) Wells: Add 40 µL of Assay Buffer and 10 µL of diluted DPP-IV enzyme solution.

    • Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme solution, and 10 µL of the test compound solution.

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme solution, and 10 µL of the Sitagliptin solution.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the reaction rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control] x 100

Protocol 2: Determination of IC50 Values

This protocol is used to determine the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Procedure:

  • Follow the setup in Protocol 1.

  • Prepare serial dilutions of the test compound to create a range of concentrations (e.g., 8-10 concentrations).

  • Set up the assay with each concentration of the inhibitor in triplicate.

  • Initiate the reaction and measure the fluorescence as described in Protocol 1.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, & Inhibitor prep_buffer->add_reagents prep_enzyme Dilute DPP-IV Enzyme prep_enzyme->add_reagents prep_substrate Prepare Substrate (Gly-Pro-AMC) add_substrate Initiate with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

incretin_signaling_pathway cluster_gut Gut cluster_pancreas Pancreas food Food Intake l_cells L-cells food->l_cells k_cells K-cells food->k_cells glp1 Active GLP-1 l_cells->glp1 releases gip Active GIP k_cells->gip releases beta_cells β-cells insulin Insulin Secretion beta_cells->insulin alpha_cells α-cells glucagon Glucagon Secretion alpha_cells->glucagon glucose_uptake Glucose Uptake by Tissues insulin->glucose_uptake promotes hepatic_glucose Hepatic Glucose Production glucagon->hepatic_glucose stimulates glp1->beta_cells stimulates glp1->alpha_cells inhibits dpp4 DPP-IV Enzyme glp1->dpp4 inactivated by gip->beta_cells stimulates gip->dpp4 inactivated by inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 inactive_gip Inactive GIP dpp4->inactive_gip inhibitor 2-Amino-N- cyclopropylacetamide Derivative inhibitor->dpp4 inhibits

References

Application of 2-amino-N-cyclopropylacetamide Derivatives in Neurological Drug Discovery: A Focus on Glycine Transporter 1 (GlyT1) Inhibition for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-amino-N-cyclopropylacetamide serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting neurological disorders. Its inherent structural features, including the cyclopropyl group, offer a unique three-dimensional conformation that can be exploited for designing potent and selective ligands for various central nervous system (CNS) targets. This document outlines the application of a hypothetical derivative, "ACPA-Derivative-01," as a selective inhibitor of the Glycine Transporter 1 (GlyT1) for the potential treatment of cognitive and negative symptoms associated with schizophrenia.

Schizophrenia is a complex psychiatric disorder where hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key pathological feature[1][2][3]. Glycine acts as a mandatory co-agonist at the NMDA receptor, and its synaptic concentration is regulated by GlyT1[4][5][6]. By inhibiting GlyT1, ACPA-Derivative-01 is designed to increase synaptic glycine levels, thereby enhancing NMDA receptor function and ameliorating the debilitating symptoms of schizophrenia that are poorly addressed by current antipsychotics[2][4][7].

Mechanism of Action: GlyT1 Inhibition

GlyT1 is a sodium and chloride-dependent transporter protein located on glial cells and presynaptic neurons, responsible for the reuptake of glycine from the synaptic cleft[3][4][5][6]. Inhibition of GlyT1 by compounds like ACPA-Derivative-01 leads to an elevation of extracellular glycine concentrations in the vicinity of NMDA receptors[1][4]. This enhanced availability of the co-agonist glycine potentiates NMDA receptor-mediated glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory[5][8].

The therapeutic rationale is that by boosting NMDA receptor function, GlyT1 inhibitors can specifically address the negative symptoms (e.g., social withdrawal, apathy) and cognitive deficits associated with schizophrenia[7][8][9].

GlyT1_Inhibition_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glial Cell Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release Glycine_Released Glycine NMDA_Receptor NMDA Receptor Glycine_Released->NMDA_Receptor Co-agonist Binding Glycine_Uptake Glycine Reuptake Glycine_Released->Glycine_Uptake Glutamate_Released->NMDA_Receptor Binds Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Neuronal_Response Improved Neuronal Response & Plasticity Ca_Influx->Neuronal_Response Leads to GlyT1 GlyT1 Transporter GlyT1->Glycine_Uptake Mediates ACPA_Derivative ACPA-Derivative-01 ACPA_Derivative->GlyT1 Inhibits

Caption: Mechanism of Action of ACPA-Derivative-01.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for ACPA-Derivative-01, based on typical values for potent and selective GlyT1 inhibitors.

Table 1: In Vitro Activity and Selectivity

ParameterACPA-Derivative-01Reference Compound (e.g., Bitopertin)
GlyT1 Inhibition (IC₅₀, nM) 1520
GlyT2 Inhibition (IC₅₀, nM) >10,000>10,000
Selectivity (GlyT2/GlyT1) >667-fold>500-fold
NMDA Receptor Binding (Ki, µM) >10>10
Dopamine D2 Receptor Binding (Ki, µM) >10>10

Table 2: In Vivo Efficacy in Animal Models of Schizophrenia

Animal ModelBehavioral EndpointACPA-Derivative-01 (10 mg/kg, p.o.)Vehicle Control
MK-801 Induced Cognitive Deficit Novel Object Recognition (Recognition Index)0.68 (p < 0.01)0.51
PCP-Induced Social Withdrawal Social Interaction Time (seconds)185 (p < 0.05)120
Prepulse Inhibition Deficit % PPI65 (p < 0.01)40

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro GlyT1 Inhibition Assay

This protocol determines the potency of ACPA-Derivative-01 in inhibiting glycine uptake via the human GlyT1 transporter.

in_vitro_workflow start Start cell_culture Culture HEK293 cells stably expressing hGlyT1 start->cell_culture plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with ACPA-Derivative-01 or vehicle plating->pre_incubation add_radioligand Add [³H]glycine pre_incubation->add_radioligand incubation Incubate at room temperature add_radioligand->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analysis Calculate % inhibition and IC₅₀ scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro GlyT1 inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1 transporter are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are washed and pre-incubated for 20 minutes with varying concentrations of ACPA-Derivative-01 or vehicle control in a buffer solution.

  • Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine.

  • Incubation: The plates are incubated for 15 minutes at room temperature to allow for glycine uptake.

  • Uptake Termination: The reaction is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated [³H]glycine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of ACPA-Derivative-01 is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Novel Object Recognition Test

This protocol assesses the ability of ACPA-Derivative-01 to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in rodents[2][10].

in_vivo_workflow start Start acclimatization Acclimatize rats to the open-field arena start->acclimatization dosing Administer ACPA-Derivative-01 (p.o.) or vehicle acclimatization->dosing mk801_admin Administer MK-801 (i.p.) to induce cognitive deficit dosing->mk801_admin training Training Phase: Expose to two identical objects mk801_admin->training retention_interval Retention Interval (e.g., 1 hour) training->retention_interval testing Test Phase: Replace one object with a novel one retention_interval->testing record_exploration Record time spent exploring each object testing->record_exploration analysis Calculate Recognition Index record_exploration->analysis end End analysis->end

Caption: Workflow for the Novel Object Recognition test.

Methodology:

  • Habituation: Rodents (e.g., rats) are habituated to the testing arena for several days.

  • Dosing: On the test day, animals are administered ACPA-Derivative-01 (e.g., 10 mg/kg, orally) or vehicle, followed by an injection of MK-801 (e.g., 0.15 mg/kg, intraperitoneally) to induce a cognitive deficit.

  • Training (Familiarization) Phase: Animals are placed in the arena with two identical objects and allowed to explore for a set period (e.g., 5 minutes).

  • Retention Interval: The animals are returned to their home cages for a retention interval (e.g., 1 hour).

  • Testing Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the arena.

  • Data Collection: The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 3 minutes).

  • Data Analysis: A Recognition Index (RI) is calculated as (time spent with novel object) / (total exploration time). A higher RI indicates better memory. Statistical analysis is performed to compare the ACPA-Derivative-01 treated group with the vehicle control group.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel CNS-active compounds. As exemplified by the hypothetical GlyT1 inhibitor ACPA-Derivative-01, derivatives can be developed to target key pathological mechanisms in neurological disorders such as schizophrenia. The protocols and data presented herein provide a framework for the preclinical evaluation of such compounds, from initial in vitro screening to in vivo efficacy testing in relevant animal models. Further optimization of this scaffold could lead to the development of new therapies that address the significant unmet medical needs of patients with schizophrenia and other neurological conditions.

References

Application Notes and Protocols for Receptor Binding Studies with 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopropylacetamide is a chemical compound utilized in biochemical and pharmaceutical research, particularly in studies related to the central nervous system.[1] Its structural features, including a cyclopropyl group that imparts conformational rigidity, make it a valuable scaffold in the development of novel therapeutic agents targeting neurological disorders.[1][2] Application notes from chemical suppliers indicate its use in enzyme inhibition and receptor binding assays, suggesting its potential to interact with various biological targets.[1]

While the specific receptor targets of this compound are not extensively documented in publicly available literature, its utility as a building block for drugs aimed at neurological diseases points towards potential interactions with key receptors in the brain.[1][2] These may include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, or ligand-gated ion channels like the GABA-A receptor, all of which are critical targets in neuropharmacology.[1][3][4][5]

This document provides a detailed, representative protocol for a competitive radioligand binding assay to characterize the affinity of a test compound like this compound for the human Dopamine D2 receptor, a prototypical GPCR implicated in various neurological and psychiatric conditions.[4][5] The described methodologies can be adapted for other receptor systems.

Data Presentation: Hypothetical Binding Affinity

The binding affinity of a test compound is determined by its ability to displace a known radioligand from a receptor. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to reflect the true binding affinity.

Table 1: Hypothetical Binding Affinity of this compound for the Human Dopamine D2 Receptor

Test CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
This compound[³H]SpiperoneMembranes from HEK293 cells expressing hD2R15075
Haloperidol (Reference Compound)[³H]SpiperoneMembranes from HEK293 cells expressing hD2R52.5

Note: The data presented in this table is purely illustrative and intended to provide a template for data presentation. Actual values must be determined experimentally.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay for the Dopamine D2 receptor.

Preparation of Cell Membranes

This protocol describes the preparation of crude membrane fractions from Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D2 receptor.[6]

Materials and Reagents:

  • HEK293 cells stably expressing the human Dopamine D2 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[5]

  • Dounce homogenizer or Polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Culture cells to confluency, then harvest by gentle scraping.

  • Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again.

  • Resuspend the pellet in ice-cold Lysis Buffer and homogenize with a Dounce homogenizer (10-15 strokes) or a Polytron.[4]

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[4]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to displace the radiolabeled D2 antagonist, [³H]Spiperone.

Materials and Reagents:

  • Prepared cell membranes expressing the Dopamine D2 receptor

  • [³H]Spiperone (Radioligand)

  • This compound (Test Compound)

  • Haloperidol or unlabeled Spiperone (for non-specific binding determination)

  • Assay Buffer

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)[5][7]

  • Filtration apparatus (Cell Harvester)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • In a 96-well plate, set up the following reactions in triplicate for a final volume of 200 µL:[4]

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of diluted membrane preparation (e.g., 50-100 µg protein).[6]

    • Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol), 50 µL [³H]Spiperone, and 100 µL of membrane preparation.[5]

    • Compound Competition: 50 µL of each dilution of this compound, 50 µL [³H]Spiperone, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.[6]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters three times with ice-cold Assay Buffer to remove any unbound radioactivity.[4]

  • Place the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate the average CPM for each set of triplicates.

  • Determine the Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway

The Dopamine D2 receptor is a member of the D2-like family of receptors, which are typically coupled to Gi/o proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 2-amino-N- cyclopropylacetamide (Agonist) Ligand->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Ion channel modulation) PKA->Response Phosphorylates Targets

Caption: Gi-coupled signaling pathway of the Dopamine D2 receptor.

Experimental Workflow

The following diagram outlines the key steps in the competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Quantification cluster_analysis Data Analysis MembranePrep 1. Prepare Membranes from D2-expressing cells CompoundPrep 2. Prepare Serial Dilutions of Test Compound Incubation 4. Incubate Membranes with Radioligand and Compound MembranePrep->Incubation ReagentPrep 3. Prepare Radioligand and Assay Reagents CompoundPrep->Incubation ReagentPrep->Incubation Filtration 5. Rapid Filtration to separate bound/free ligand Incubation->Filtration Counting 6. Scintillation Counting to quantify bound radioactivity Filtration->Counting IC50 7. Calculate % Inhibition & determine IC50 Counting->IC50 Ki 8. Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Amino-N-cyclopropylacetamid für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Amino-N-cyclopropylacetamid ist ein wertvolles Grundgerüst in der medizinischen Chemie, das als Ausgangspunkt für die Entwicklung von Wirkstoffkandidaten dient. Seine strukturellen Merkmale, insbesondere die Cyclopropylgruppe und die primäre Aminogruppe, bieten vielfältige Möglichkeiten zur Derivatisierung, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren. Diese Application Note beschreibt die systematische Derivatisierung dieses Moleküls zur Durchführung von Struktur-Wirkungs-Beziehungsstudien (SAR), mit einem hypothetischen Fokus auf die Hemmung der Dipeptidylpeptidase-4 (DPP-4), einem wichtigen Zielenzym bei der Behandlung von Typ-2-Diabetes.

Rationale für die Derivatisierung

Die Derivatisierung von 2-Amino-N-cyclopropylacetamid zielt darauf ab, die Wechselwirkungen mit dem Zielprotein zu verbessern, die Selektivität zu erhöhen und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu optimieren. Die primäre Aminogruppe ist ein idealer Angriffspunkt für Modifikationen, insbesondere durch Acylierung, um verschiedene funktionelle Gruppen einzuführen und den chemischen Raum zu erweitern.

Schlüsselpositionen für die Derivatisierung:

  • Primäre Aminogruppe (R¹): Einführung verschiedener Acylgruppen zur Untersuchung der Toleranz des aktiven Zentrums gegenüber unterschiedlichen Substituenten.

  • Cyclopropyl-Amid (R²): Obwohl in dieser Studie nicht im Fokus, könnten hier ebenfalls Modifikationen zur Feinabstimmung der Aktivität vorgenommen werden.

Datenpräsentation: Struktur-Wirkungs-Beziehungen

Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von derivatisierten 2-Amino-N-cyclopropylacetamid-Analoga als DPP-4-Inhibitoren zusammen. Die IC50-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um die Enzymaktivität um 50 % zu hemmen.

VerbindungR¹-SubstituentDPP-4 IC50 (nM)Anmerkungen zur Selektivität und SAR
1 (Grundgerüst) -H> 10.000Geringe bis keine Aktivität.
2a Acetyl5.200Geringe Aktivität; kleine, neutrale Gruppen werden toleriert.
2b Benzoyl850Erhöhte Aktivität durch π-π-Wechselwirkungen des Phenylrings.
2c 4-Fluorobenzoyl250Einführung eines elektronenziehenden Substituenten verbessert die Potenz.
2d 4-Methoxybenzoyl980Elektronenschiebende Gruppen verringern die Aktivität im Vergleich zu 2c.
2e Thiophen-2-carbonyl420Bioisosterer Ersatz des Phenylrings durch einen Heterocyclus ist vielversprechend.
2f Cyclohexylcarbonyl3.100Aliphatische, sperrige Gruppen sind weniger günstig als aromatische.
2g (S)-2-Aminopropionyl150Einführung einer α-Aminosäure-Seitenkette kann zusätzliche H-Brückenbindungen ermöglichen.
2h (R)-2-Aminopropionyl1.800Stereochemie an der Seitenkette ist entscheidend für die Aktivität.

Experimentelle Protokolle

Allgemeines Protokoll zur N-Acylierung von 2-Amino-N-cyclopropylacetamid (Synthese der Derivate 2a-2f)

Dieses Protokoll beschreibt eine Standard-Amidkopplungsreaktion zur Einführung verschiedener Acylgruppen an der primären Aminogruppe des Ausgangsmaterials.

Materialien:

  • 2-Amino-N-cyclopropylacetamid-Hydrochlorid

  • Gewünschte Carbonsäure (z.B. Benzoesäure für 2b)

  • Kopplungsreagenz: HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)

  • Base: N,N-Diisopropylethylamin (DIPEA)

  • Lösungsmittel: N,N-Dimethylformamid (DMF), wasserfrei

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Standard-Glasgeräte für die organische Synthese

  • Magnetrührer und Rührfisch

  • Rotationsverdampfer

Prozedur:

  • Reaktionsaufbau: In einem trockenen Rundkolben werden 2-Amino-N-cyclopropylacetamid-Hydrochlorid (1,0 Äquiv.) und die entsprechende Carbonsäure (1,1 Äquiv.) in wasserfreiem DMF gelöst.

  • Zugabe der Base: DIPEA (3,0 Äquiv.) wird zur Reaktionsmischung gegeben, um die Salzsäure zu neutralisieren und die Reaktion zu ermöglichen. Die Mischung wird für 10 Minuten bei Raumtemperatur gerührt.

  • Kopplungsreaktion: HATU (1,2 Äquiv.) wird portionsweise zu der gerührten Lösung hinzugefügt. Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit DCM verdünnt und nacheinander mit gesättigter NaHCO₃-Lösung und Wasser gewaschen.

  • Trocknung und Einengung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-acylierte Derivat zu erhalten.

Protokoll für den DPP-4-Inhibitionsassay

Dieses Protokoll beschreibt einen fluorimetrischen Assay zur Bestimmung der inhibitorischen Aktivität der synthetisierten Verbindungen gegenüber humanem rekombinantem DPP-4.

Materialien:

  • Humanes rekombinantes DPP-4-Enzym

  • Fluorogenes Substrat: H-Gly-Pro-AMC (7-Amino-4-methylcumarin)

  • Assay-Puffer: Tris-HCl-Puffer (pH 7,5)

  • Testverbindungen (in DMSO gelöst)

  • Referenzinhibitor (z.B. Sitagliptin)

  • 96-Well-Mikrotiterplatten (schwarz, flacher Boden)

  • Fluoreszenz-Mikroplattenleser (Anregung: 360 nm, Emission: 460 nm)

Prozedur:

  • Vorbereitung: Die Testverbindungen und der Referenzinhibitor werden in einer seriellen Verdünnungsreihe in DMSO hergestellt und anschließend mit Assay-Puffer auf die gewünschte Endkonzentration verdünnt.

  • Reaktionsansatz: In die Wells der Mikrotiterplatte werden pipettiert:

    • Assay-Puffer

    • Testverbindung oder Referenzinhibitor in der entsprechenden Konzentration.

    • DPP-4-Enzymlösung.

  • Vorinkubation: Die Platte wird für 15 Minuten bei Raumtemperatur inkubiert, damit die Inhibitoren an das Enzym binden können.

  • Reaktionsstart: Die Reaktion wird durch Zugabe der Substratlösung (H-Gly-Pro-AMC) zu allen Wells gestartet.

  • Messung: Die Fluoreszenzintensität wird sofort und dann in kinetischen Intervallen über einen Zeitraum von 30 Minuten bei 37 °C gemessen.

  • Datenauswertung: Die anfängliche Reaktionsgeschwindigkeit (Rate) wird für jede Konzentration des Inhibitors berechnet. Die prozentuale Hemmung wird relativ zur Kontrolle (ohne Inhibitor) bestimmt. Die IC50-Werte werden durch Anpassung der Dosis-Wirkungs-Kurven mit einer geeigneten Software (z.B. GraphPad Prism) ermittelt.

Visualisierungen

Die folgenden Diagramme illustrieren die in dieser Application Note beschriebenen Arbeitsabläufe und Konzepte.

Derivatization_Workflow cluster_synthesis Synthese cluster_testing Testung & Analyse Start 2-Amino-N- cyclopropylacetamid Coupling N-Acylierung (HATU, DIPEA) Start->Coupling Carbonsäuren Derivatives Bibliothek von N-Acyl-Derivaten Coupling->Derivatives Assay DPP-4 Inhibitions- assay Derivatives->Assay Data IC50-Werte Assay->Data SAR Struktur-Wirkungs- Beziehung (SAR) Data->SAR DPP4_Signaling_Pathway cluster_regulation Glukoseregulierung GLP1 Aktives GLP-1 (Inkretin-Hormon) DPP4 DPP-4 Enzym GLP1->DPP4 Abbau Pancreas Pankreas (β-Zellen) GLP1->Pancreas Stimulation Inactive_GLP1 Inaktives GLP-1 DPP4->Inactive_GLP1 Inhibitor 2-Amino-N-cyclopropyl- acetamid Derivat Inhibitor->DPP4 Hemmung Insulin ↑ Insulinsekretion Pancreas->Insulin Glucose ↓ Blutzucker Insulin->Glucose SAR_Logic Start Grundgerüst (Verbindung 1) IC50 > 10.000 nM Hypothesis1 Hypothese: Aromatische R¹-Gruppen verbessern die Aktivität. Start->Hypothesis1 Hypothesis2 Hypothese: Stereochemie an der Seitenkette ist wichtig. Start->Hypothesis2 Synthesis1 Synthese: Benzoyl-Derivate (2b, 2c, 2d) Hypothesis1->Synthesis1 Result1 Ergebnis: 4-Fluorobenzoyl (2c) ist am potentesten (IC50 = 250 nM) Synthesis1->Result1 Conclusion SAR-Schlussfolgerung: Elektronenziehende aromatische Gruppen und eine spezifische Stereochemie sind entscheidend. Result1->Conclusion Synthesis2 Synthese: (S)- und (R)-Amino- propionyl-Derivate (2g, 2h) Hypothesis2->Synthesis2 Result2 Ergebnis: (S)-Isomer (2g) ist potenter als (R)-Isomer (2h) (150 nM vs. 1.800 nM) Synthesis2->Result2 Result2->Conclusion

Application Note: Synthesis and Evaluation of N-cyclopropylglycinamide as a Potential VAP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein predominantly expressed on the surface of endothelial cells.[1][2] It plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3][4] VAP-1's enzymatic activity catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), ammonia, and aldehydes.[1][5] These products, particularly H₂O₂, act as signaling molecules that upregulate the expression of other adhesion molecules like ICAM-1 and VCAM-1, further amplifying the inflammatory response.[6][7] Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and non-alcoholic steatohepatitis.[5]

Glycine amide derivatives have been identified as a novel class of compounds with VAP-1 inhibitory activity. This application note provides a detailed experimental protocol for the synthesis of a specific glycine amide derivative, N-cyclopropylglycinamide, outlines its characterization, and discusses its potential mechanism of action as a VAP-1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-cyclopropylglycinamide

This protocol describes the synthesis of N-cyclopropylglycinamide via amide bond formation between N-Boc-glycine and cyclopropylamine, followed by the deprotection of the Boc group.

Materials:

  • N-Boc-glycine

  • Cyclopropylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-glycine (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere (Argon or Nitrogen), add triethylamine (2.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add BOP reagent (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add cyclopropylamine (1.2 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-cyclopropylglycinamide.

  • Purification (if necessary):

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Boc Deprotection:

    • Dissolve the purified N-Boc-cyclopropylglycinamide in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

  • Final Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield N-cyclopropylglycinamide.

Protocol 2: Characterization of N-cyclopropylglycinamide by LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion (M+H)⁺ to a characteristic product ion. The specific m/z values would need to be determined for N-cyclopropylglycinamide.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-cyclopropylglycinamide based on the protocol described above.

ParameterExpected ValueMethod of Analysis
Yield (Amide Coupling) > 85%Gravimetric analysis after purification
Yield (Deprotection) > 90%Gravimetric analysis
Purity ≥ 98%HPLC-UV (214 nm)
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, HRMS

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start N-Boc-glycine + Cyclopropylamine coupling Amide Coupling (BOP, TEA, DCM) start->coupling workup1 Aqueous Work-up & Extraction coupling->workup1 purify1 Flash Chromatography workup1->purify1 Crude Product deprotection Boc Deprotection (TFA, DCM) purify1->deprotection Purified Intermediate workup2 Neutralization & Extraction deprotection->workup2 product N-cyclopropylglycinamide workup2->product lcms LC-MS/MS product->lcms nmr NMR Spectroscopy product->nmr purity_check Purity & Identity Confirmation lcms->purity_check nmr->purity_check

Caption: Synthesis and analysis workflow for N-cyclopropylglycinamide.

Proposed VAP-1 Signaling Pathway and Inhibition

VAP1_pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VAP1 VAP-1 (SSAO) H2O2 H₂O₂ (ROS) VAP1->H2O2 Enzymatic Activity Inflammation Inflammation VAP1->Inflammation Leukocyte Extravasation Leukocyte Leukocyte Leukocyte->VAP1 Adhesion Amines Primary Amines Amines->VAP1 Oxidative Deamination NFkB NF-κB Activation H2O2->NFkB AdhesionMol Upregulation of ICAM-1, VCAM-1 NFkB->AdhesionMol AdhesionMol->Inflammation Inhibitor N-cyclopropylglycinamide Inhibitor->VAP1 Inhibition

Caption: VAP-1 mediated inflammation and proposed inhibition by N-cyclopropylglycinamide.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of N-cyclopropylglycinamide. The described protocols are robust and can be adapted for the synthesis of other glycine amide derivatives. The potential of N-cyclopropylglycinamide as a VAP-1 inhibitor is highlighted through the illustrated signaling pathway, providing a rationale for its further investigation in preclinical models of inflammatory diseases. The detailed methodologies and data presentation structure are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to discover novel therapeutics targeting VAP-1.

References

Application Note: High-Throughput Purity Analysis of 2-amino-N-cyclopropylacetamide using a Novel LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of purity and the identification of potential impurities of 2-amino-N-cyclopropylacetamide, a key intermediate in pharmaceutical synthesis.[1] Due to the polar nature of the target analyte, traditional reversed-phase chromatography presents challenges in retention.[2][3] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed, ensuring reliable retention and separation of this compound from its potential impurities.[4][5] The method is designed for researchers, scientists, and drug development professionals requiring a high-throughput, accurate, and precise analytical solution for quality control and impurity profiling.

Introduction

This compound (N-cyclopropylglycinamide) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can have significant impacts on the manufacturing process and patient health.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of pharmaceutical impurities due to its high sensitivity and selectivity.[6][7] This note describes a complete protocol for the purity analysis of this compound using a HILIC-based LC separation coupled with a triple quadrupole mass spectrometer.

Experimental

  • This compound reference standard (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Given the polar nature of this compound, a HILIC column is employed to ensure adequate retention.

ParameterValue
Column HILIC Column (e.g., ZIC-pHILIC)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, monitoring the protonated molecule of this compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 115.1 (M+H)+
Product Ion (Q3) m/z 72.1
Dwell Time 100 ms
Collision Energy Optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the test sample of this compound in the same diluent to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

  • Specificity: The ability to assess the analyte in the presence of its potential impurities.

  • Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration.

  • Accuracy: Determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels.

  • Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and by analyzing different samples on different days (intermediate precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]

Results and Discussion

The developed HILIC-LC-MS method demonstrated excellent performance for the purity analysis of this compound.

The use of a HILIC column provided good retention for the polar analyte, with a retention time of approximately 3.5 minutes. The peak shape was symmetrical, with a tailing factor close to 1.0.

The following table summarizes the quantitative performance of the method, based on typical results for similar amine compounds.[4][9]

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working lc HILIC Separation working->lc Inject sample Sample Solution (1 mg/mL) sample->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Purity Report quantify->report

Caption: Workflow for the LC-MS analysis of this compound.

method_development cluster_analyte Analyte Properties cluster_challenge Chromatographic Challenge cluster_solution Proposed Solution cluster_detection Detection Strategy prop This compound (Small, Polar Amine) challenge Poor Retention on Reversed-Phase Columns prop->challenge solution HILIC Method challenge->solution detection LC-MS/MS (ESI+) High Sensitivity & Selectivity solution->detection

Caption: Logic for selecting a HILIC-based LC-MS method.

Conclusion

The described HILIC-LC-MS method provides a reliable and efficient means for the purity assessment of this compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control in a pharmaceutical development and manufacturing environment. The use of HILIC successfully addresses the challenge of retaining and separating this small polar amine, demonstrating its utility for similar pharmaceutical intermediates.

References

Application Note: Structural Elucidation of 2-amino-N-cyclopropylacetamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 2-amino-N-cyclopropylacetamide using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are presented. The application note summarizes predicted quantitative NMR data in structured tables and includes visualizations of experimental workflows and spectral correlations to facilitate a deeper understanding of the molecular structure.

Introduction

This compound is a small organic molecule of interest in pharmaceutical and medicinal chemistry. Its structure, featuring a primary amine, an amide linkage, and a cyclopropyl ring, presents a distinct set of spectroscopic characteristics. Accurate structural confirmation is paramount for its application in drug discovery and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of such molecules in solution. This note details the application of various NMR experiments to confirm the constitution and connectivity of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. This data serves as a reference for the interpretation of experimental spectra.

Disclaimer: The following NMR data is predicted using computational models and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
ProtonsChemical Shift (δ) [ppm]MultiplicityIntegration
NH (amide)~7.50broad singlet1H
CH₂ (alpha to NH₂)~3.30singlet2H
CH (cyclopropyl)~2.65multiplet1H
NH₂ (amino)~1.50broad singlet2H
CH₂ (cyclopropyl)~0.65 & ~0.45multiplet4H
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AtomChemical Shift (δ) [ppm]
C=O (amide)~173.0
CH₂ (alpha to NH₂)~45.0
CH (cyclopropyl)~23.0
CH₂ (cyclopropyl)~6.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Spectroscopy
  • Pulse Program: zg30 or similar standard 1D proton experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 4 seconds

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered in the proton spectral region (~5 ppm).

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal (CDCl₃: 7.26 ppm).

1D ¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1.5 seconds

  • Spectral Width (SW): 240 ppm

  • Transmitter Frequency Offset (O1P): Centered in the carbon spectral region (~100 ppm).

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃: 77.16 ppm).

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf or similar gradient-selected COSY experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 4 per increment

  • Relaxation Delay (D1): 1.5 seconds

  • Number of Increments (TD in F1): 256

  • Spectral Width (SW in F1 and F2): 10 ppm

  • Processing: Apply a squared sine-bell window function in both dimensions. Perform zero-filling to create a symmetric matrix. Symmetrize the final spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 8 per increment

  • Relaxation Delay (D1): 1.5 seconds

  • Number of Increments (TD in F1): 256

  • Spectral Width (SW in F2): 10 ppm

  • Spectral Width (SW in F1): 180 ppm

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Processing: Apply a squared sine-bell window function in F2 and a sine-bell window function in F1.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 per increment

  • Relaxation Delay (D1): 2 seconds

  • Number of Increments (TD in F1): 256

  • Spectral Width (SW in F2): 10 ppm

  • Spectral Width (SW in F1): 220 ppm

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

Data Interpretation and Structural Elucidation

The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

  • COSY: Establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. For this compound, COSY is expected to show correlations between the methine and methylene protons of the cyclopropyl ring.

  • HSQC: Reveals direct one-bond proton-carbon (¹H-¹³C) correlations. This experiment is crucial for assigning the proton signals to their directly attached carbon atoms.

  • HMBC: Shows long-range (typically 2-3 bonds) ¹H-¹³C correlations. This is key for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations from the amide proton and the alpha-methylene protons to the carbonyl carbon will confirm the amide bond.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_elucidation Structural Elucidation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer 1H_NMR 1H NMR Transfer->1H_NMR 13C_NMR 13C NMR Transfer->13C_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR->HSQC 13C_NMR->HMBC Data_Analysis Data Analysis & Interpretation COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Predicted COSY correlations for this compound.

hmbc_correlations C_carbonyl C=O C_alpha C-alpha C_cpr_CH C-cpr(CH) C_cpr_CH2 C-cpr(CH2) H_amide NH H_amide->C_carbonyl 2J(C,H) H_amide->C_cpr_CH 2J(C,H) H_alpha H-alpha H_alpha->C_carbonyl 2J(C,H) H_cpr_CH H-cpr(CH) H_cpr_CH->C_carbonyl 3J(C,H) H_cpr_CH->C_cpr_CH2 2J(C,H) H_cpr_CH2 H-cpr(CH2) H_cpr_CH2->C_cpr_CH 2J(C,H) H_cpr_CH2->C_cpr_CH2 3J(C,H)

Caption: Key predicted HMBC correlations for structural elucidation.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and utilizing the provided predicted data as a guide, researchers can confidently confirm the identity and purity of this compound, which is essential for its use in further research and development activities. The combination of COSY, HSQC, and HMBC experiments allows for a complete and unambiguous assignment of the molecular structure.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-amino-N-cyclopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary routes for synthesizing this compound are the Chloroacetylation-Amination pathway and the Glycine Amide Coupling pathway. The first route involves reacting cyclopropylamine with chloroacetyl chloride followed by amination.[1][2] The second involves the direct coupling of an N-protected glycine derivative with cyclopropylamine, followed by deprotection.[3] A summary of these routes is presented below.

Table 1: Comparison of Primary Synthetic Routes

FeatureRoute 1: Chloroacetylation-AminationRoute 2: Glycine Amide Coupling
Starting Materials Cyclopropylamine, Chloroacetyl Chloride, Ammonia source (e.g., NH₃ in solution)N-Protected Glycine (e.g., Boc-Gly-OH), Cyclopropylamine
Key Reagents Base (e.g., Triethylamine, DBU), Aminating AgentCoupling Agent (e.g., DCC, HATU), Base, Deprotecting Agent (e.g., TFA, HCl)
Typical Yields 75-95% (for the initial amidation step)[4]Generally high, but dependent on coupling agent efficiency
Advantages Utilizes readily available and inexpensive starting materials. Can be a high-yielding process.Milder conditions, avoids handling highly reactive chloroacetyl chloride directly for the final step.
Disadvantages Chloroacetyl chloride is a lachrymator and requires careful handling.[5] Potential for dimer byproduct formation.[2]Requires protection/deprotection steps, which adds to the overall process. Coupling reagents can be expensive.

Q2: What are the critical parameters that influence the reaction yield?

A2: Several parameters are crucial for maximizing yield:

  • Stoichiometry: The molar ratio of reactants is critical. For the chloroacetylation route, slow addition of chloroacetyl chloride to a slight excess of cyclopropylamine can minimize the formation of dimer impurities.

  • Base Selection: A non-nucleophilic base is essential to scavenge the HCl generated during the acylation without competing with the primary amine. Bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[4]

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dioxane are commonly used.[4]

  • Temperature Control: The initial acylation reaction is often exothermic and should be performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions. The subsequent amination step may require heating.

Q3: What are the common impurities and how can they be minimized?

A3: The most common impurity in the chloroacetylation route is the N,N'-bis(cyclopropylcarbamoylmethyl)amine, or "dimer" impurity. This arises when the product of the first amination step, 2-chloro-N-cyclopropylacetamide, reacts with another molecule of cyclopropylamine. To minimize this, ensure a controlled, slow addition of the acylating agent and maintain a proper stoichiometric balance. Unreacted starting materials can also be present. In peptide coupling routes, byproducts from the coupling reagent, such as N-acylurea from carbodiimides, can be a common impurity.[6]

Q4: What are the recommended purification methods?

A4: Purification strategies depend on the physical properties of the product and impurities.

  • Recrystallization: This is an effective method if a suitable solvent system can be found that dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind. Ethanol is often a good starting point for polar molecules.[4]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from starting materials and byproducts based on polarity.

  • Acid-Base Extraction: The final product has a basic amino group, allowing it to be extracted into an acidic aqueous phase, washed, and then re-extracted into an organic phase after basification. The hydrochloride salt form is often used to enhance stability and solubility for purification and storage.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
1. Reagent Quality Reagents, especially chloroacetyl chloride and coupling agents, can degrade over time. Use freshly opened or properly stored reagents. Verify the purity of starting materials (e.g., via NMR).
2. Incorrect Stoichiometry Ensure accurate measurement of all reactants. For the chloroacetylation route, use a slight excess of the amine relative to the acyl chloride.
3. Inefficient Mixing Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants.
4. Suboptimal Temperature The initial acylation is exothermic; run the reaction at 0 °C or below. For the amination step, the reaction may require heating (e.g., 40-60 °C) to proceed at a reasonable rate.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
5. Inappropriate Base/Solvent A combination of DBU as the base and THF as the solvent has been shown to give excellent yields (75-95%) for similar reactions at room temperature.[4] Ensure the base is non-nucleophilic and the solvent is aprotic and dry.

Problem: Significant Byproduct Formation (e.g., Dimer Impurity)

Possible Cause Suggested Solution
1. High Local Concentration of Acyl Chloride Add the chloroacetyl chloride solution dropwise to the stirred amine solution at a low temperature. This prevents localized excess of the acylating agent, which can lead to over-reaction.
2. Reaction Temperature Too High High temperatures can accelerate the rate of side reactions. Maintain a low temperature (0 °C) during the addition of chloroacetyl chloride.

Problem: Difficulty in Product Isolation

Possible Cause Suggested Solution
1. Product is Water-Soluble If the product remains in the aqueous layer during workup, saturate the aqueous phase with NaCl to decrease the product's solubility before extracting with an organic solvent like n-butanol.[1]
2. Formation of Emulsion during Extraction Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.
3. Product is an Oil If the free base is an oil and difficult to handle, convert it to its hydrochloride salt by treating the organic solution with HCl (e.g., HCl in isopropanol or dioxane). The salt often precipitates as a stable, crystalline solid that is easier to filter and purify.[1]

Experimental Protocols & Visualizations

Protocol 1: Two-Step Synthesis via Chloroacetylation and Amination

This protocol first synthesizes the intermediate, 2-chloro-N-cyclopropylacetamide, and then converts it to the final product.

Step A: Synthesis of 2-chloro-N-cyclopropylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.0 eq) in anhydrous THF dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-N-cyclopropylacetamide, which can be used directly in the next step or purified further.

Step B: Amination to this compound

  • Dissolve the crude 2-chloro-N-cyclopropylacetamide (1.0 eq) in a solution of aqueous ammonia (e.g., 28%, large excess).

  • Heat the reaction mixture in a sealed vessel to 40-50 °C for 2-4 hours.[1] Monitor the disappearance of the starting material by GC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate) or by converting it to its hydrochloride salt.[1]

G cluster_start Starting Materials cluster_process Reaction Workflow cluster_end Purification & Product cpa Cyclopropylamine step1 Step 1: Acylation (THF, Base, 0°C to RT) cpa->step1 cac Chloroacetyl Chloride cac->step1 step2 Step 2: Amination (Aqueous NH3, 40-50°C) step1->step2 Intermediate: 2-chloro-N-cyclopropylacetamide workup Workup & Purification (Evaporation, Recrystallization) step2->workup product Final Product: This compound workup->product

Caption: Workflow for the two-step synthesis of this compound.

Visualizing Reaction Pathways and Troubleshooting

The following diagram illustrates the desired reaction pathway versus a common side reaction. Understanding this is key to optimizing the yield.

ReactionPathway CPA Cyclopropylamine Intermediate 2-chloro-N-cyclopropylacetamide (Intermediate) CPA->Intermediate + Dimer Dimer Byproduct CPA->Dimer CAC Chloroacetyl Chloride CAC->Intermediate Product Desired Product Intermediate->Product + Intermediate->Dimer + (Excess CPA or High Temp) Ammonia Ammonia Ammonia->Product

Caption: Desired reaction pathway versus the formation of a common dimer byproduct.

This troubleshooting flowchart can guide researchers in diagnosing issues related to low yield.

Troubleshooting start Problem: Low Yield q1 Was the reaction monitored (TLC/LCMS)? start->q1 a1_no Action: Monitor reaction to find endpoint. Reaction may be too slow or incomplete. q1->a1_no No q2 Did the reaction go to completion? q1->q2 Yes end Yield Optimized a1_no->end a2_no Cause: Inactive reagents or wrong conditions. Action: Check reagent quality, temperature, and solvent. q2->a2_no No q3 Is the main spot on TLC the desired product? q2->q3 Yes a2_no->end a3_no Cause: Major side reaction occurred. Action: Review stoichiometry and temperature control (slow addition at 0°C). q3->a3_no No a3_yes Cause: Poor recovery during workup. Action: Check extraction pH, use different solvents, or precipitate as a salt. q3->a3_yes Yes a3_no->end a3_yes->end

Caption: A logical troubleshooting flowchart for diagnosing low-yield issues.

References

Common side products in N-cyclopropylglycinamide synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropylglycinamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-cyclopropylglycinamide?

A common and efficient laboratory-scale synthesis involves a two-step process:

  • Amide Coupling: Reaction of an N-protected glycine, typically N-Boc-glycine, with cyclopropylamine using a suitable coupling agent.

  • Deprotection: Removal of the protecting group (e.g., the Boc group) under acidic conditions to yield the final product.

Q2: What are the critical starting materials and reagents for this synthesis?

The key starting materials are N-Boc-glycine and cyclopropylamine. A variety of coupling reagents can be used, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) being common choices. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is also typically required. For the deprotection step, trifluoroacetic acid (TFA) is frequently used.

Q3: What are the most common side products I might encounter?

Common side products can originate from the starting materials, the coupling reaction, or the deprotection step. These may include:

  • From Cyclopropylamine synthesis: If preparing cyclopropylamine in-house via Hofmann degradation of cyclopropanecarboxamide, impurities such as hydrolysis byproducts and nitriles can be present.[1]

  • From the coupling reaction:

    • N-Acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which can be difficult to remove.

    • Dimerization of N-Boc-glycine: The activated N-Boc-glycine can react with another molecule of N-Boc-glycine to form a dimer (Boc-Gly-Gly-OH).[2]

  • From the deprotection step:

    • Tert-butyl adducts: During the acidic removal of the Boc group, the generated tert-butyl cation can potentially alkylate the final product or other nucleophiles present in the reaction mixture.[3]

Q4: How can I minimize the formation of the N-acylurea byproduct?

To minimize the formation of N-acylurea, you can add a nucleophilic agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

Q5: Are there any specific challenges associated with using cyclopropylamine?

Cyclopropylamine is a volatile and relatively basic amine. Its volatility requires careful handling to prevent loss during the reaction or workup. Its basicity means it will readily react with the activated carboxylic acid. No specific side reactions unique to the cyclopropyl group under standard amide coupling conditions are commonly reported, but like any primary amine, it can participate in various side reactions if reaction conditions are not optimized.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired product 1. Incomplete coupling reaction.[3] 2. Loss of volatile cyclopropylamine. 3. Formation of side products (e.g., N-acylurea).1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider using a more powerful coupling agent like HATU. 2. Perform the reaction in a well-sealed vessel and at a controlled temperature. 3. Add HOBt or NHS to the coupling reaction to suppress N-acylurea formation.
Difficult purification of the final product 1. Presence of N-acylurea byproduct (if using DCC). 2. Unreacted N-Boc-glycine.1. The urea byproduct from DCC (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. If EDC is used, the corresponding urea is water-soluble and can be removed with an aqueous wash. 2. Perform an acidic wash (e.g., with dilute HCl) during the workup of the Boc-protected intermediate to remove unreacted N-Boc-glycine.
Unexpected peaks in LC-MS of the final product 1. Dimerization of N-Boc-glycine.[2] 2. Formation of tert-butyl adducts during deprotection.[3] 3. Impurities from starting materials.[1]1. Use a less reactive coupling agent or optimize the reaction conditions (e.g., temperature, stoichiometry). 2. Use scavengers, such as triethylsilane or anisole, during the TFA deprotection step to trap the tert-butyl cation. 3. Ensure the purity of starting materials before use.

Experimental Protocols

Plausible Synthesis of N-Cyclopropylglycinamide

Step 1: Amide Coupling (Formation of N-Boc-N-cyclopropylglycinamide)

  • Dissolution: Dissolve N-Boc-glycine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C.

  • Amine Addition: Add cyclopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified N-Boc-N-cyclopropylglycinamide from Step 1 in DCM.

  • Acidolysis: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, to the solution. A scavenger like triethylsilane (1.2 eq) can be added to prevent side reactions.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Co-evaporate with a solvent like toluene to ensure complete removal of TFA.

    • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, N-cyclopropylglycinamide. Further purification by recrystallization or chromatography may be performed if needed.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection start1 N-Boc-glycine + Cyclopropylamine dissolution Dissolve in DCM/DMF start1->dissolution activation Add EDC/HOBt at 0°C dissolution->activation amine_addition Add Cyclopropylamine + TEA activation->amine_addition reaction1 Stir at RT for 4-12h amine_addition->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate N-Boc-N-cyclopropylglycinamide purification1->intermediate start2 N-Boc-N-cyclopropylglycinamide dissolution2 Dissolve in DCM start2->dissolution2 acidolysis Add TFA dissolution2->acidolysis reaction2 Stir at RT for 1-2h acidolysis->reaction2 workup2 Evaporation & Basic Workup reaction2->workup2 final_product N-cyclopropylglycinamide workup2->final_product

Caption: Experimental workflow for the synthesis of N-cyclopropylglycinamide.

side_reactions cluster_coupling Amide Coupling Side Reactions cluster_deprotection Deprotection Side Reactions activated_acid Activated N-Boc-glycine desired_product Desired Amide activated_acid->desired_product + Cyclopropylamine n_acylurea N-Acylurea activated_acid->n_acylurea Rearrangement dimer Boc-Gly-Gly-OH activated_acid->dimer + Unreacted Boc-Glycine cyclopropylamine Cyclopropylamine unreacted_boc_gly N-Boc-glycine boc_protected N-Boc-N-cyclopropylglycinamide final_product N-cyclopropylglycinamide boc_protected->final_product + TFA tert_butyl_cation tert-Butyl Cation boc_protected->tert_butyl_cation + TFA tfa TFA tert_butyl_adduct tert-Butyl Adduct tert_butyl_cation->tert_butyl_adduct + Nucleophile nucleophile Nucleophile

Caption: Common side reactions in N-cyclopropylglycinamide synthesis.

References

Technical Support Center: Purification of 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-amino-N-cyclopropylacetamide. This guide offers answers to frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route employed. A common route involves the reaction of chloroacetyl chloride with cyclopropylamine, followed by amination. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual cyclopropylamine and chloroacetyl chloride.

  • Byproducts of the Amidation Reaction: Diacylated cyclopropylamine, and products from the reaction of chloroacetyl chloride with water (chloroacetic acid).[1][2]

  • Hydrolysis Products: The amide bond in this compound or its precursors can be susceptible to hydrolysis, leading to the formation of cyclopropylamine and aminoacetic acid (glycine). The rate of hydrolysis is dependent on pH and temperature.[3]

  • Dimerization Products: Under certain conditions, dimerization of the product or intermediates can occur, leading to higher molecular weight impurities.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used, but due to the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for separating polar compounds and impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for identifying and quantifying the target compound and its impurities, especially at trace levels.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a suitable method for analyzing volatile impurities and starting materials. Derivatization may be necessary for the non-volatile product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying impurities with distinct spectral signatures. Standard NMR impurity tables can aid in the identification of common solvent and reagent residues.[9]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a primary technique for purifying solid this compound. However, challenges can arise.

ProblemPossible CauseSuggested Solution
Product does not crystallize upon cooling. - Solution is not supersaturated.- Inappropriate solvent system.- Concentrate the solution by slowly evaporating the solvent.- Add a seed crystal of pure product.- Scratch the inside of the flask with a glass rod to induce nucleation.- Change the solvent or solvent system. Good single solvents for polar molecules include ethanol and water. Common mixed solvent systems are ethanol/water, methanol/water, and acetone/water.[10]
Product "oils out" instead of crystallizing. - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent.- Add a small amount of the solubilizing solvent to dissolve the oil, then cool slowly.- Try a different solvent system. A two-solvent system where the compound is soluble in one solvent and insoluble in the other can be effective.[11]
Low recovery of purified product. - Product has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Colored impurities remain after recrystallization. - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Challenges

Column chromatography is a versatile technique for purifying this compound, particularly for removing closely related impurities. Given the polar nature of the target compound, HILIC is often a preferred method over standard normal-phase or reversed-phase chromatography.[4][5]

ProblemPossible CauseSuggested Solution
Poor separation of product and impurities. - Inappropriate stationary phase.- Incorrect mobile phase composition.- For this polar amine, a HILIC column (e.g., amide or cyano) is recommended.[4][12] Amine-functionalized silica can also be effective in preventing peak tailing.[13]- Optimize the mobile phase. For HILIC, a typical mobile phase is a mixture of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer. A shallow gradient can improve separation.[4][14]
Product elutes too quickly (low retention). - Mobile phase is too polar.- Increase the proportion of the organic solvent in the mobile phase.
Product shows significant peak tailing. - Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize active sites on the silica.[15]- Use an amine-functionalized or end-capped column.[13]
Low recovery from the column. - Irreversible adsorption of the product onto the stationary phase.- Add a competing base to the mobile phase (see above).- Ensure the product is fully dissolved in the loading solvent and that the loading volume is appropriate for the column size.

Experimental Protocols

General Recrystallization Protocol (Two-Solvent System)
  • Solvent Selection: Identify a "good" solvent in which the crude this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol). Identify a "poor" solvent in which the compound is insoluble (e.g., hexane, diethyl ether). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

General HILIC Protocol for Purification
  • Column Selection: Choose a HILIC stationary phase (e.g., Amide, Cyano, or bare Silica).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., 95:5 acetonitrile:water with a buffer like ammonium formate or formic acid).

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Injection and Elution: Inject the sample and elute with a gradient of increasing aqueous content. For example, a linear gradient from 5% to 40% aqueous mobile phase over 20-30 minutes.

  • Fraction Collection: Collect fractions and analyze for purity using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude this compound purity_check1 Assess Purity (TLC, HPLC, NMR) start->purity_check1 is_pure Purity Acceptable? purity_check1->is_pure end Pure Product is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No recryst_success Recrystallization Successful? recrystallization->recryst_success column Perform Column Chromatography (HILIC Recommended) column_success Column Successful? column->column_success recryst_success->end Yes recryst_success->column No column_success->end Yes column_success->recrystallization No, try another solvent system

Caption: A logical workflow for troubleshooting the purification of this compound.

Potential Impurity Formation Pathway

Impurity_Formation cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_impurities Potential Impurities ChloroacetylChloride Chloroacetyl Chloride Reaction Amidation ChloroacetylChloride->Reaction Hydrolysis Hydrolysis Products (e.g., Chloroacetic Acid) ChloroacetylChloride->Hydrolysis Reaction with H2O Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Product This compound Reaction->Product UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM Incomplete Reaction Dimer Dimerization Products Product->Dimer Side Reaction

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Technical Support Center: Stability of 2-amino-N-cyclopropylacetamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of 2-amino-N-cyclopropylacetamide in solution during experimental procedures.

Troubleshooting Guide

Instability of this compound in solution can manifest in various ways, including loss of potency, changes in pH, or the appearance of unknown peaks in chromatographic analyses. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Loss of Assay Potency Over Time Amide Hydrolysis: The amide bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, leading to the formation of cyclopropylamine and 2-aminoacetic acid.- Maintain the solution pH between 6.0 and 8.0 using a suitable buffer system (e.g., phosphate buffer). - Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. - Prepare solutions fresh daily whenever possible.
Oxidation of the Primary Amine: The primary amino group can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.- Use high-purity solvents and degas them to remove dissolved oxygen. - Consider the addition of an antioxidant (e.g., ascorbic acid, EDTA to chelate metal ions) if compatible with the experimental system. - Protect the solution from light by using amber vials or covering containers with foil.
Appearance of New Peaks in HPLC/LC-MS Degradation Products: New peaks typically correspond to the formation of degradation products from hydrolysis or oxidation.- Perform a forced degradation study to tentatively identify the degradation products.[1][2][3][4] - Use a stability-indicating analytical method capable of resolving the parent compound from its degradants. - Characterize the unknown peaks using mass spectrometry (LC-MS) to confirm their identity.[5][6][7][8]
Shift in Solution pH Formation of Acidic or Basic Degradants: Hydrolysis of the amide bond can lead to the formation of an amine (basic) and a carboxylic acid (acidic), potentially altering the solution's pH over time.- Employ a buffer with sufficient capacity to maintain the desired pH range. - Monitor the pH of the solution at regular intervals.
Poor Peak Shape in Reverse-Phase HPLC Interaction with Column Silanols: The basic primary amine can interact with residual silanol groups on the silica-based column, leading to peak tailing.- Use a base-deactivated column or an end-capped C18 column. - Add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). - Consider using a mixed-mode or HILIC column for better peak shape.[9]

Logical Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound solutions.

Troubleshooting_Flowchart Troubleshooting Logic for Stability Issues start Stability Issue Observed (e.g., loss of potency, new peaks) check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage check_formulation Examine Solution Formulation (pH, Buffer, Solvent) check_storage->check_formulation Proper improper_storage Correct Storage: - Store at 2-8°C or -20°C - Protect from light check_storage->improper_storage Improper adjust_ph Adjust pH to 6.0-8.0 Use appropriate buffer check_formulation->adjust_ph pH out of range use_antioxidants Consider Antioxidants/Chelators (e.g., EDTA) check_formulation->use_antioxidants Oxidation suspected analytical_method Verify Analytical Method (is it stability-indicating?) check_formulation->analytical_method Formulation OK reassess Re-evaluate Formulation & Storage Based on Findings improper_storage->reassess adjust_ph->reassess use_antioxidants->reassess forced_degradation Perform Forced Degradation Study characterize_degradants Identify Degradants (LC-MS) forced_degradation->characterize_degradants analytical_method->forced_degradation Yes develop_method Develop & Validate a Stability-Indicating Method analytical_method->develop_method No develop_method->reassess characterize_degradants->reassess end Issue Resolved reassess->end

Caption: A decision tree for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The most probable degradation pathway is the hydrolysis of the amide bond, which is susceptible to catalysis by both acid and base.[10] This reaction breaks the molecule into cyclopropylamine and 2-aminoacetic acid.

Q2: What is the optimal pH for storing solutions of this compound?

A2: To minimize amide hydrolysis, it is recommended to maintain the solution pH in the neutral range, typically between 6.0 and 8.0. A buffered solution is highly advisable to prevent pH fluctuations.

Q3: How should I store stock solutions of this compound?

A3: For short-term storage (up to 24 hours), refrigeration at 2-8 °C is recommended. For long-term storage, solutions should be aliquoted and stored frozen at -20 °C or below to slow down degradation kinetics. Always protect solutions from light.

Q4: Can I autoclave solutions of this compound?

A4: Autoclaving is not recommended. The high temperatures involved will significantly accelerate the rate of hydrolysis and other potential degradation reactions.[10] Sterilization should be performed by filtration through a 0.22 µm filter if required.

Q5: I see an increasing peak in my chromatogram over time. What could it be?

A5: An increasing peak likely represents a degradation product. Based on the structure, the primary suspects are cyclopropylamine or 2-aminoacetic acid resulting from hydrolysis. A forced degradation study can help confirm the identity of these degradants.

Proposed Degradation Pathway

The diagram below illustrates the principal hypothesized degradation pathways for this compound in solution.

Degradation_Pathway cluster_main This compound cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Product parent This compound (C5H10N2O) hydrolysis_prod1 2-aminoacetic acid (Glycine) parent->hydrolysis_prod1 Amide Hydrolysis (H2O, H+ or OH-) hydrolysis_prod2 Cyclopropylamine parent->hydrolysis_prod2 Amide Hydrolysis (H2O, H+ or OH-) oxidation_prod Imino derivative parent->oxidation_prod Oxidation ([O])

Caption: Hypothesized degradation pathways for the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[1][2][3][4]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Control Sample: Keep 1 mL of the stock solution at 2-8 °C, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a suitable chromatographic method (e.g., HPLC-UV or LC-MS).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point for the quantitative analysis of this compound and its separation from potential degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Note: Since the molecule lacks a strong chromophore, UV detection at low wavelengths is necessary. Derivatization may be required for higher sensitivity.[11][12] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) would be more suitable for detection and quantification.[9]

Experimental Workflow Diagram

This diagram outlines the typical workflow for conducting a stability study of this compound in solution.

Experimental_Workflow Stability Study Experimental Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Stability Study cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting prep_solution Prepare Solution (compound, buffer, solvent) define_conditions Define Storage Conditions (pH, Temp, Light) prep_solution->define_conditions store_samples Store Samples under Defined Conditions define_conditions->store_samples pull_samples Pull Samples at Time Points (T=0, T=x, ...) store_samples->pull_samples analyze_samples Analyze via Stability- Indicating Method (HPLC/LC-MS) pull_samples->analyze_samples quantify Quantify Parent Compound & Degradation Products analyze_samples->quantify compile_data Compile & Analyze Data quantify->compile_data report Generate Stability Report compile_data->report

Caption: A typical workflow for a stability study.

References

Troubleshooting low yield in 2-amino-N-cyclopropylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-N-cyclopropylacetamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the most common causes?

Low yield in amide coupling reactions is a frequent issue. The primary causes can be categorized as follows:

  • Incomplete Carboxylic Acid Activation: The reaction requires the activation of the carboxylic acid group of the protected glycine (e.g., Boc-glycine, Cbz-glycine) before it can react with cyclopropylamine. If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrates, activation will be incomplete.[1]

  • Amine Deactivation or Unavailability: Cyclopropylamine can be deactivated if it is protonated by an acidic species in the reaction mixture, rendering it non-nucleophilic.[1] Additionally, ensuring the correct stoichiometry is crucial; a common starting point is to use a slight excess of the amine.[2]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and ensure all glassware and reagents are dry.[1][2]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the type and amount of base can significantly affect the reaction outcome.[1] Amide bond formation efficiency is highly dependent on these parameters.[2]

  • Steric Hindrance: While glycine and cyclopropylamine are relatively small, bulky protecting groups on the glycine or complex derivatives can slow down the reaction.[1][3]

Q2: I'm seeing several unexpected spots on my TLC/LC-MS. What are the likely side products?

Common side reactions during the synthesis of this compound include:

  • Dimerization: The activated glycine derivative can react with another molecule of deprotected this compound, leading to a dimer impurity. This is more common in syntheses that proceed via a 2-chloro-N-cyclopropylacetamide intermediate.[4][5]

  • Racemization: If the starting material is a chiral amino acid derivative (not the case for glycine), racemization can occur, especially when using carbodiimide coupling reagents without an additive.[6][7]

  • Guanidinium Formation: When using uronium/aminium-based coupling reagents (like HATU or HBTU), the reagent can react directly with the amine if the carboxylic acid activation is slow, forming a guanidinium byproduct and consuming the amine.[8]

  • Byproducts from Coupling Reagents: Carbodiimide reagents like DCC produce dicyclohexylurea (DCU), which is often insoluble and can complicate purification.[9][10]

Q3: How do I choose the right coupling reagent and conditions for my reaction?

The choice of coupling reagent is critical. For forming a simple amide bond between a protected glycine and cyclopropylamine, several options are effective. The selection often depends on desired yield, cost, and ease of purification.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient, lead to fast reactions, and generally give high yields with low risk of racemization.[10][11] They are often the first choice for reliable coupling. They require a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[2][7]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. EDC (a water-soluble carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying workup.[9] When using carbodiimides, it is highly recommended to include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[1][6]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these reagents are very effective but can be more expensive. They are known for their high reactivity.[10]

Below is a workflow to help troubleshoot a low-yield reaction.

G start Low Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm check_cond Step 2: Evaluate Reaction Conditions start->check_cond analyze_crude Step 3: Analyze Crude Product start->analyze_crude sm_purity Confirm Purity & Identity (NMR, LC-MS) check_sm->sm_purity sm_dry Ensure Reagents are Anhydrous check_sm->sm_dry cond_solvent Using Anhydrous Solvent? (e.g., DMF, DCM) check_cond->cond_solvent cond_reagents Coupling Reagent/Base Active? (Use fresh reagents) check_cond->cond_reagents cond_temp Is Temperature Optimal? (Try 0°C to RT) check_cond->cond_temp cond_stoich Check Stoichiometry (Slight excess of amine/reagent) check_cond->cond_stoich crude_sm Starting Material Unconsumed? analyze_crude->crude_sm crude_side Side Products Observed? analyze_crude->crude_side solution_sm Re-run with Pure/Dry Materials sm_purity->solution_sm If impure sm_dry->solution_sm If wet solution_cond Optimize Conditions: - Screen Solvents/Bases - Adjust Temperature cond_solvent->solution_cond If not cond_reagents->solution_cond If degraded cond_temp->solution_cond If suboptimal cond_stoich->solution_cond If incorrect solution_reagent Change Coupling Reagent (e.g., EDC -> HATU) crude_sm->solution_reagent If yes crude_side->solution_reagent If side rxn is reagent-dependent solution_purify Optimize Purification (Chromatography, Recrystallization) crude_side->solution_purify If yes

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

This table provides a qualitative comparison of common coupling reagents suitable for the synthesis of this compound from a protected glycine and cyclopropylamine.

Coupling Reagent ClassExamplesRelative CostTypical YieldKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCC, DICLowGood-ExcellentWidely available, cost-effective.Risk of racemization (requires additive), insoluble urea byproduct (DCC).[10]
Uronium/Aminium Salts HATU, HBTUHighExcellentFast reaction rates, low racemization, high yields, soluble byproducts.[7][10][11]Higher cost, potential for guanidinium side reaction.[8]
Phosphonium Salts PyBOP, PyAOPHighExcellentVery reactive, effective for difficult couplings, soluble byproducts.[10]Higher cost, byproducts can be carcinogenic (older reagents like BOP).[10]
Acyl Halide Precursors Thionyl Chloride, Oxalyl ChlorideLowVariable-GoodVery reactive intermediate.Harsh conditions may not be compatible with sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis via HATU Coupling

This protocol describes a reliable method using HATU, a highly efficient coupling reagent. The process involves two main steps: the coupling of N-Boc-glycine with cyclopropylamine, followed by the deprotection of the Boc group.

Step A: Synthesis of N-Boc-2-amino-N-cyclopropylacetamide

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][2]

  • Coupling: Add cyclopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step B: Deprotection to this compound

  • Cleavage: Dissolve the purified N-Boc-2-amino-N-cyclopropylacetamide from Step A in DCM.

  • Acidolysis: Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution in DCM) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting product is often the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent like ethyl acetate.

  • Final Purification: Dry the organic extracts, concentrate, and purify as needed. To form the hydrochloride salt, dissolve the free amine in a solvent like ether or ethyl acetate and bubble dry HCl gas through the solution.[12]

Protocol 2: Synthesis via Acyl Chloride

This alternative method proceeds through a more reactive 2-chloro-N-cyclopropylacetamide intermediate.

Step A: Synthesis of 2-chloro-N-cyclopropylacetamide

  • Preparation: In a flask equipped with a dropping funnel, dissolve cyclopropylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., DCM or THF).

  • Addition: Cool the solution in an ice bath (0°C). Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-chloro-N-cyclopropylacetamide, which can be purified by chromatography or recrystallization.

Step B: Amination to this compound

  • Reaction: Dissolve the 2-chloro-N-cyclopropylacetamide from Step A in an excess of aqueous or alcoholic ammonia solution.[4][13]

  • Heating: Heat the mixture in a sealed vessel. The temperature and time will depend on the specific conditions but can range from 40°C to higher temperatures.[13]

  • Isolation: After the reaction is complete (monitored by LC-MS), cool the mixture and evaporate the solvent and excess ammonia under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or by forming a salt (e.g., hydrochloride) to facilitate isolation and purification.[13]

Reaction Pathway and Side Reactions

The primary pathway for the synthesis of this compound via amide coupling involves the activation of a protected glycine, reaction with cyclopropylamine, and subsequent deprotection. Several side reactions can compete with this pathway and lower the overall yield.

G BocGly Boc-Glycine ActivatedEster Activated Intermediate BocGly->ActivatedEster Activation CPA Cyclopropylamine ProtectedProduct Protected Product (Boc-2-amino-N-cyclopropylacetamide) CPA->ProtectedProduct Coupling Guanidinium Guanidinium Byproduct CPA->Guanidinium Side Reaction (slow activation) CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Activation CouplingAgent->Guanidinium Side Reaction (slow activation) Base Base (e.g., DIPEA) Base->ActivatedEster Activation ActivatedEster->BocGly H₂O ActivatedEster->ProtectedProduct Coupling Hydrolysis Hydrolysis Dimer Dimer Formation ActivatedEster->Dimer Side Reaction FinalProduct Final Product (this compound) ProtectedProduct->FinalProduct FinalProduct->Dimer Side Reaction Deprotection Deprotection (e.g., TFA) Deprotection->FinalProduct

References

How to avoid impurities in 2-amino-N-cyclopropylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-amino-N-cyclopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and cost-effective synthetic route is a two-step process. The first step involves the N-acylation of cyclopropylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclopropylacetamide. The second step is the amination of this intermediate with ammonia to yield the final product, this compound.

Q2: What are the most common impurities I might encounter in this synthesis?

A2: Based on the reaction mechanism and analysis of similar amide syntheses, the following are the most probable impurities:

  • Unreacted Starting Materials: Cyclopropylamine and chloroacetyl chloride.

  • Unreacted Intermediate: 2-chloro-N-cyclopropylacetamide.

  • Dimer Impurity (Impurity A): Formed by the reaction of the final product with the unreacted chloro-intermediate.

  • Over-acylated Product (Impurity B): Reaction of the product's primary amine with another molecule of chloroacetyl chloride.

  • Oligoamides: Short polymer chains formed from repeated reactions between the product and the intermediate.

Q3: How can I monitor the progress of the reaction and detect these impurities?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solutions
Low Yield in Step 1 (Acylation) 1. Incomplete reaction.- Ensure a slight excess of chloroacetyl chloride is used. - Maintain a low reaction temperature (0-5 °C) to prevent side reactions. - Vigorously stir the reaction mixture to ensure proper mixing.
2. Loss of product during workup.- Carefully neutralize the reaction mixture before extraction. - Use an appropriate extraction solvent like dichloromethane or ethyl acetate. - Perform multiple extractions to maximize recovery.
Presence of Multiple Spots on TLC after Step 1 1. Formation of di-acylated byproducts (less common for primary amines but possible).- Add chloroacetyl chloride dropwise to the solution of cyclopropylamine to avoid localized high concentrations.
2. Reaction with water.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield in Step 2 (Amination) 1. Incomplete reaction.- Use a significant excess of ammonia (aqueous or gas). - Increase the reaction temperature and pressure (if using a sealed vessel). - Extend the reaction time.
Presence of Dimer Impurity (Impurity A) in Final Product 1. Reaction of the final product with unreacted 2-chloro-N-cyclopropylacetamide.- Ensure the amination reaction goes to completion by monitoring with TLC or HPLC. - Use a larger excess of ammonia to favor the reaction with the chloro-intermediate over the product.
Final Product is Difficult to Purify 1. Presence of closely related impurities.- Optimize recrystallization conditions by testing different solvent systems. - If recrystallization is ineffective, use column chromatography on silica gel with a suitable eluent system.

Data Presentation

Table 1: Effect of Reaction Conditions on the Purity of 2-chloro-N-cyclopropylacetamide (Step 1)

EntryMolar Ratio (Cyclopropylamine:Chloroacetyl Chloride)Temperature (°C)Reaction Time (h)Purity by HPLC (%)
11:125285
21:1.10-5295
31.1:10-5292 (with unreacted amine)
41:1.125290

Table 2: Effect of Ammonia Excess on Dimer Impurity Formation (Step 2)

EntryMolar Ratio (Intermediate:Ammonia)Temperature (°C)Reaction Time (h)Product Purity by HPLC (%)Dimer Impurity (A) (%)
11:105012908
21:205012962
31:20708971.5
41:3070898.5< 0.5

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-cyclopropylacetamide (Intermediate)

  • Materials:

    • Cyclopropylamine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate

    • Dichloromethane (anhydrous)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine and triethylamine in anhydrous dichloromethane.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction by TLC until the cyclopropylamine is consumed.

    • Quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-chloro-N-cyclopropylacetamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound (Final Product)

  • Materials:

    • 2-chloro-N-cyclopropylacetamide (1.0 eq)

    • Aqueous ammonia (28-30%, 20-30 eq)

  • Procedure:

    • In a sealed pressure vessel, dissolve 2-chloro-N-cyclopropylacetamide in aqueous ammonia.

    • Heat the mixture to 60-70 °C and stir for 8-12 hours.

    • Monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.

    • Dissolve the residue in a minimal amount of hot isopropanol.

    • Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amination cluster_purification Purification start1 Cyclopropylamine + Chloroacetyl Chloride intermediate 2-chloro-N-cyclopropylacetamide (Crude) start1->intermediate DCM, Base, 0-5°C intermediate_purified 2-chloro-N-cyclopropylacetamide intermediate->intermediate_purified final_product This compound (Crude) intermediate_purified->final_product Aqueous NH3, 60-70°C purification_step Recrystallization/ Chromatography final_product->purification_step pure_product Pure 2-amino-N- cyclopropylacetamide purification_step->pure_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Impurities cluster_impurities Potential Impurities cluster_solutions Troubleshooting Actions start Impurity Detected in Final Product? unreacted_intermediate Unreacted 2-chloro-N- cyclopropylacetamide start->unreacted_intermediate Yes dimer Dimer Impurity (A) start->dimer Yes over_acylated Over-acylated Product (B) start->over_acylated Yes no_impurity no_impurity start->no_impurity No solution1 Increase NH3 excess & Reaction Time/Temp unreacted_intermediate->solution1 solution2 Ensure complete reaction in Step 2 unreacted_intermediate->solution2 dimer->solution2 solution3 Optimize purification (Recrystallization/Chromatography) dimer->solution3 over_acylated->solution3 solution4 Controlled addition of chloroacetyl chloride in Step 1 over_acylated->solution4

Technical Support Center: Scaling Up N-cyclopropylglycinamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-cyclopropylglycinamide hydrochloride. The information is designed to address specific issues that may be encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-cyclopropylglycinamide hydrochloride?

A1: The two most prevalent and scalable synthetic routes are:

  • Route A: Acylation with Chloroacetyl Chloride. This is a direct, two-step process involving the reaction of cyclopropylamine with chloroacetyl chloride to form N-cyclopropyl-2-chloroacetamide, which is then aminated with ammonia to yield the glycinamide, followed by salt formation.

  • Route B: Peptide Coupling and Deprotection. This route involves the coupling of an N-protected glycine derivative (commonly N-Boc-glycine) with cyclopropylamine using standard peptide coupling reagents. The subsequent deprotection of the Boc-group with hydrochloric acid yields the final hydrochloride salt.

Q2: Which synthetic route is preferable for large-scale synthesis?

A2: Route A, using chloroacetyl chloride, is often more cost-effective for large-scale production due to the lower cost of starting materials. However, chloroacetyl chloride is highly reactive and corrosive, requiring careful handling and control of reaction conditions. Route B offers milder reaction conditions and may result in a cleaner product profile, simplifying purification, but the cost of coupling reagents and protected amino acids can be higher.

Q3: How can I purify the final N-cyclopropylglycinamide hydrochloride product?

A3: Recrystallization is the most common method for purifying the final product. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol, and then allowing it to cool slowly to induce crystallization. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can help remove residual impurities.[1]

Q4: What are the critical safety precautions when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is a highly toxic and corrosive substance.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, releasing HCl gas, so all glassware must be scrupulously dry.[3]

Troubleshooting Guides

Route A: Acylation with Chloroacetyl Chloride
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of N-cyclopropyl-2-chloroacetamide 1. Incomplete reaction. 2. Side reaction of chloroacetyl chloride with the product. 3. Loss of product during workup.1. Ensure slow, dropwise addition of chloroacetyl chloride at low temperature (0-5 °C) to control the exothermic reaction. 2. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[4] 3. Monitor the reaction by TLC to confirm completion.
Formation of a dark-colored reaction mixture Impurities in starting materials or solvent.Use freshly distilled solvents and high-purity starting materials.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with brine to remove residual water.
Route B: Peptide Coupling and Deprotection
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of N-Boc-N-cyclopropylglycinamide 1. Inefficient coupling reaction. 2. Racemization of the glycine moiety. 3. Decomposition of coupling reagents.1. Use a reliable coupling reagent cocktail such as EDC/HOBt or HATU/DIPEA.[5] 2. Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate. 3. Maintain the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.
Presence of unreacted N-Boc-glycine after reaction Incomplete activation of the carboxylic acid.Add the coupling reagents portion-wise and allow sufficient time for activation before adding the cyclopropylamine.
Incomplete Boc deprotection Insufficient acid or reaction time.Use a 4M solution of HCl in dioxane and allow the reaction to proceed for at least 2-4 hours at room temperature.[6][7] Monitor by TLC until the starting material is fully consumed.
Formation of an oil instead of a crystalline solid "Oiling out" during crystallization due to rapid cooling or use of an inappropriate solvent.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. Consider using a different solvent system, such as an ethanol/water mixture.[1]

Quantitative Data Summary

Table 1: Comparison of Typical Reaction Parameters for N-cyclopropylglycinamide Synthesis

Parameter Route A (Chloroacetyl Chloride) Route B (Peptide Coupling)
Starting Materials Cyclopropylamine, Chloroacetyl ChlorideN-Boc-glycine, Cyclopropylamine
Key Reagents Triethylamine or DIPEAEDC, HOBt, or HATU
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Temperature 0-25 °C0-25 °C
Typical Reaction Time 2-6 hours12-24 hours
Deprotection Step Not applicable4M HCl in Dioxane
Overall Yield (approx.) 60-75%70-85%

Experimental Protocols

Protocol A: Synthesis via Chloroacetyl Chloride
  • Amide Formation: To a solution of cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-cyclopropyl-2-chloroacetamide.

  • Amination and Salt Formation: Dissolve the crude product in a solution of ammonia in methanol (7N) and stir at room temperature in a sealed vessel for 48 hours.

  • Concentrate the mixture in vacuo. Dissolve the residue in a minimal amount of isopropanol and add a 4M solution of HCl in dioxane until the pH is acidic.

  • Cool the solution to 0 °C to induce precipitation of N-cyclopropylglycinamide hydrochloride.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Synthesis via Peptide Coupling
  • Peptide Coupling: To a solution of N-Boc-glycine (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM at 0 °C, stir for 30 minutes.

  • Add cyclopropylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-N-cyclopropylglycinamide.

  • Deprotection and Salt Formation: Dissolve the crude product in a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours.[6][7]

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with fresh diethyl ether, and dry under vacuum to yield N-cyclopropylglycinamide hydrochloride.

Visualizations

Synthesis_Routes cluster_route_a Route A: Chloroacetyl Chloride cluster_route_b Route B: Peptide Coupling A1 Cyclopropylamine + Chloroacetyl Chloride A2 N-cyclopropyl-2-chloroacetamide A1->A2 Acylation (DCM, Et3N) A3 N-cyclopropylglycinamide A2->A3 Amination (NH3/MeOH) A4 N-cyclopropylglycinamide HCl A3->A4 Salt Formation (HCl) B1 N-Boc-glycine + Cyclopropylamine B2 N-Boc-N-cyclopropylglycinamide B1->B2 Coupling (EDC, HOBt) B3 N-cyclopropylglycinamide HCl B2->B3 Deprotection (HCl/Dioxane)

Caption: Synthetic routes for N-cyclopropylglycinamide hydrochloride.

Troubleshooting_Workflow Start Synthesis Step Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem CheckPurity Check Purity of Starting Materials Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions OptimizeWorkup Optimize Workup & Purification CheckConditions->OptimizeWorkup OptimizeWorkup->Success Issue Resolved Failure Consult Further Literature OptimizeWorkup->Failure Issue Persists

Caption: General troubleshooting workflow for synthesis issues.

References

Recrystallization techniques for purifying 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-amino-N-cyclopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure, which contains both polar (amino, amide) and non-polar (cyclopropyl) groups, a moderately polar solvent or a mixed solvent system is likely to be effective. Potential solvents to screen include isopropanol, ethanol, methanol, ethyl acetate, or mixtures of these with water or heptane.

Q2: How can I determine the optimal solvent system for recrystallization?

A2: A systematic solvent screening is recommended. This involves dissolving a small amount of the crude this compound in a minimal amount of various heated solvents and observing the crystal formation upon cooling. The system that yields a good recovery of pure crystals is optimal.

Q3: What are the most common impurities found in crude this compound?

A3: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar amino acid derivatives can include starting materials, reagents, and by-products from side reactions. These could include unreacted starting materials or by-products from the amidation reaction.

Q4: How can I prevent oiling out during the recrystallization process?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can be prevented by ensuring the solution is not supersaturated. This can be achieved by using a slightly larger volume of solvent, cooling the solution more slowly, or using a mixed solvent system where the compound has a lower solubility. Vigorous stirring during the cooling phase can also promote crystallization over oiling out.

Q5: What is the expected melting point of pure this compound?

A5: The melting point for the hydrochloride salt of this compound is reported to be in the range of 167-171 °C. The freebase form will have a different melting point. A sharp melting point range for your recrystallized product is a good indicator of purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Concentrate the solution by carefully evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Cool the solution to a lower temperature (e.g., in an ice bath).- Scratch the inside of the flask with a glass rod to induce nucleation.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute may be lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, then add more solvent before cooling slowly.- Try a lower-boiling point solvent or a mixed solvent system.- Ensure slow cooling with gentle stirring.
Poor recovery of the purified compound. The compound has significant solubility in the solvent at low temperatures. Too much solvent was used.- Choose a solvent in which the compound is less soluble at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution for a longer period or to a lower temperature to maximize crystal formation.
The recrystallized product is still impure. The chosen solvent is not effective at separating the desired compound from the impurities. The impurities co-crystallized with the product.- Perform a second recrystallization with a different solvent system.- Consider an alternative purification technique, such as column chromatography, prior to recrystallization.
Crystals are very fine or needle-like. Crystallization occurred too rapidly.- Allow the solution to cool more slowly to promote the growth of larger crystals.- Use a solvent system where the solubility gradient with temperature is less steep.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvents to serve as a guide for solvent selection. Actual experimental values should be determined for your specific batch.

Solvent Solubility at 20°C ( g/100 mL) Solubility at 78°C ( g/100 mL) Suitability for Recrystallization
Water15.2> 50Potentially suitable, may require a co-solvent.
Methanol25.8> 60Poor choice, high solubility at low temperature.
Ethanol5.145.3Good potential, significant solubility difference.
Isopropanol2.338.7Excellent potential, low solubility at room temp.
Ethyl Acetate0.815.6Good potential, may require larger solvent volume.
Heptane< 0.10.5Unsuitable as a primary solvent, but can be an anti-solvent.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

  • Solvent Selection: Based on preliminary screening (or the data in the table above), select a suitable solvent. For this example, isopropanol is chosen.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 20 mL) and a magnetic stir bar. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Add isopropanol dropwise to the heated mixture until the compound just dissolves. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50°C) until a constant weight is achieved.

  • Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., HPLC, NMR).

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A typical workflow for the recrystallization process.

Troubleshooting_Recrystallization Start Cooling Initiated Q_Crystals Crystals Form? Start->Q_Crystals A_Yes Continue Cooling Q_Crystals->A_Yes Yes Q_Oil Oiling Out? Q_Crystals->Q_Oil No End Successful Crystallization A_Yes->End A_No Induce Nucleation (Scratch/Seed) A_No->Q_Crystals Q_Oil->A_No No A_Reheat Reheat, Add More Solvent, Cool Slowly Q_Oil->A_Reheat Yes A_Reheat->Start

Caption: A decision tree for troubleshooting common crystallization issues.

Degradation pathways of 2-amino-N-cyclopropylacetamide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-N-cyclopropylacetamide Degradation Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a drug substance to understand its intrinsic stability and identify likely degradation products.[3][4] The main goals are:

  • To identify potential degradation products: This helps in understanding the impurities that might form during storage and handling.

  • To establish degradation pathways: Elucidating the chemical reactions that cause the drug to degrade.[3]

  • To develop and validate stability-indicating analytical methods: The study ensures that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][3]

  • To inform formulation and packaging development: Understanding the molecule's sensitivity to light, heat, or moisture helps in designing a stable drug product.[1]

Q2: What are the predicted degradation pathways for this compound under different stress conditions?

The structure of this compound contains an amide linkage and a primary amine, which are the most likely sites for degradation.

  • Acidic and Alkaline Hydrolysis: The most probable degradation pathway under both acidic and alkaline conditions is the hydrolysis of the amide bond. This would cleave the molecule into two primary degradation products: 2-aminoacetic acid and cyclopropylamine . The reaction is catalyzed by H+ in acidic conditions and OH- in basic conditions.[4][5]

  • Oxidative Degradation: The primary amino group is susceptible to oxidation. Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) could lead to the formation of various products, including the corresponding hydroxylamine, nitroso derivative, or even cleavage of the C-N bond. The cyclopropyl ring might also be susceptible to opening under harsh oxidative conditions.

  • Thermal Degradation: At elevated temperatures, the primary degradation is likely to be amide bond hydrolysis if moisture is present. In a solid, anhydrous state, other pathways like dimerization or polymerization might occur, although this is less common for small molecules under typical stress testing temperatures (e.g., 50-70°C).[1]

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation, often through radical-mediated pathways. The stability to light should be assessed as per ICH Q1B guidelines.[6] This can lead to complex degradation profiles.

Predicted Degradation Pathways Diagram

Degradation_Pathways cluster_0 This compound cluster_1 Hydrolysis Products cluster_2 Oxidation Products A This compound B 2-Aminoacetic Acid A->B Acid/Base Hydrolysis C Cyclopropylamine A->C Acid/Base Hydrolysis D N-Oxidized Derivatives (e.g., Hydroxylamine) A->D Oxidation (H₂O₂) Experimental_Workflow A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points (0, 2, 8, 24, 48h) B->C D Quench/Neutralize Reaction C->D E Dilute to Final Concentration (e.g., 100 µg/mL) D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Data Analysis: - Calculate % Degradation - Assess Peak Purity - Determine Mass Balance F->G H Characterize Degradants (LC-MS, NMR) G->H If necessary

References

Technical Support Center: Optimizing Amide Coupling Reactions of 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the amide coupling reactions of 2-amino-N-cyclopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling this compound?

A1: Researchers may encounter several challenges, including low yields, slow reaction rates, and the formation of side products. These issues can arise from the moderate nucleophilicity of the primary amine, potential steric hindrance from the cyclopropyl group, and suboptimal reaction conditions. Careful selection of coupling reagents, solvents, and bases is crucial for a successful reaction.

Q2: Which coupling reagents are most effective for this type of primary amine?

A2: A variety of modern coupling reagents can be effective for the amide bond formation with this compound. Commonly used and recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency, fast reaction times, and ability to suppress racemization. It is often the first choice for challenging couplings.[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure®: This is a widely used, cost-effective method. The additive is crucial for preventing side reactions and minimizing racemization.[2][3]

  • T3P® (Propylphosphonic Anhydride): A versatile and powerful coupling reagent that often provides high yields and clean reactions with straightforward purification.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective, particularly for preventing racemization.

The choice of reagent can depend on the specific carboxylic acid being coupled and the scale of the reaction.

Q3: What are the recommended solvents and bases for this reaction?

A3: Anhydrous aprotic polar solvents are generally preferred to ensure the solubility of reactants and reagents. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

A non-nucleophilic organic base is typically required to neutralize any acid formed during the reaction and to facilitate the coupling process. The most common base used is N,N-Diisopropylethylamine (DIPEA) . Triethylamine (TEA) can also be used.

Q4: Can the cyclopropyl ring of this compound open under typical coupling conditions?

A4: The cyclopropyl group is generally stable under standard amide coupling conditions. These reactions are typically performed under neutral or slightly basic conditions and at temperatures that are not high enough to induce ring-opening. However, it is crucial to avoid strongly acidic conditions during workup or purification to maintain the integrity of the cyclopropyl moiety.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.- Ensure you are using a fresh, high-quality coupling reagent. - Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).
Low Nucleophilicity of the Amine: The primary amine of this compound may not be sufficiently reactive.- Switch to a more powerful coupling reagent like HATU or T3P®. - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). - Ensure the reaction is free of water, which can hydrolyze the activated intermediate.
Formation of Salt: The amine and carboxylic acid can form a salt, preventing the amine from acting as a nucleophile.- Ensure an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is present to keep the amine in its free base form.
Presence of Multiple Side Products Side Reactions of the Activated Ester: The activated carboxylic acid intermediate can react with other nucleophiles present.- If using EDC, ensure an additive like HOBt or OxymaPure® is included to form a more stable active ester.[2][3] - Minimize the time the activated ester is present before the addition of the amine.
Racemization of Chiral Carboxylic Acids: If your carboxylic acid is chiral, racemization can occur during activation.- Use a coupling reagent known to suppress racemization, such as HATU or PyBOP. - Perform the reaction at a lower temperature (e.g., 0 °C).
Slow or Incomplete Reaction Steric Hindrance: Bulky substituents on the carboxylic acid can hinder the approach of the amine.- Increase the reaction time. - Gently heat the reaction mixture. - Use a less sterically hindered coupling reagent.
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.- Try a different solvent, such as DMF, which has excellent solvating properties. - Slightly increase the solvent volume.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical reaction conditions for the coupling of a generic carboxylic acid with a primary amine like this compound. Note that optimal conditions will vary depending on the specific substrates used.

Coupling Reagent Equivalents (Amine:Acid:Reagent:Base) Solvent Temperature Typical Reaction Time Notes
HATU/DIPEA 1.0 : 1.1 : 1.2 : 2.0DMF or DCMRoom Temp.1-4 hoursHighly efficient for a wide range of substrates.[1]
EDC/HOBt/DIPEA 1.0 : 1.1 : 1.2 : 1.2 : 2.0DCM or DMF0 °C to Room Temp.4-24 hoursA cost-effective and widely used method.[2]
T3P®/Pyridine 1.0 : 1.1 : 1.5 : 3.0Ethyl Acetate or THFRoom Temp. to 50 °C2-12 hoursProvides clean reactions and easy workup.
PyBOP/DIPEA 1.0 : 1.1 : 1.2 : 2.0DMF or DCMRoom Temp.2-6 hoursGood for preventing racemization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine 2-amino-N- cyclopropylacetamide Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Aqueous Workup Coupling->Quench Purification Purification (Chromatography) Quench->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Amine Is Amine Nucleophilicity an Issue? Check_Activation->Check_Amine No Solution_Activation Change/Increase Coupling Reagent Pre-activate Acid Check_Activation->Solution_Activation Yes Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions No Solution_Amine Increase Temperature Use Stronger Coupling Reagent Check_Amine->Solution_Amine Yes Solution_Conditions Ensure Anhydrous Conditions Check Base Equivalents Change Solvent Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

Validation & Comparative

A Comparative Guide to Cyclopropylamine Building Blocks in Drug Discovery: Spotlight on 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unique chemical motifs is paramount in designing next-generation therapeutics. Cyclopropylamines, in particular, have emerged as valuable building blocks, imparting desirable properties such as enhanced potency, metabolic stability, and conformational rigidity. This guide provides an objective comparison of 2-amino-N-cyclopropylacetamide with other key cyclopropylamine building blocks, supported by experimental data and detailed protocols.

The cyclopropyl group, a three-membered carbocycle, is a highly sought-after moiety in medicinal chemistry. Its inherent ring strain and unique electronic properties can significantly influence the pharmacological profile of a drug candidate. When appended to an amine, it creates a versatile building block that can be readily incorporated into a wide array of molecular scaffolds. This guide will delve into the comparative analysis of this compound against foundational and substituted cyclopropylamines, providing a comprehensive resource for chemists and pharmacologists.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a building block are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties for this compound and other relevant cyclopropylamine building blocks.

Building BlockMolecular FormulaMolecular Weight ( g/mol )logPpKaWater Solubility
This compound C₅H₁₀N₂O114.15-0.8[1]Not availableSoluble
CyclopropylamineC₃H₇N57.090.070[2]9.10[2][3]Miscible[2][3][4][5]
(S)-2-amino-2-cyclopropylacetic acidC₅H₉NO₂115.13-2.6[6]Not availableSoluble[7]
N-cyclopropyl-2-chloroacetamideC₅H₈ClNO133.570.89470[8]Not availableNot available
N-cyclopropylacetamideC₅H₉NO99.130.1[9]Not availableNot available

Note: "Not available" indicates that the data was not found in the searched literature. logP and pKa values are critical for predicting a molecule's behavior in biological systems. A lower logP, as seen with this compound, suggests higher hydrophilicity, which can influence solubility and distribution.

Performance in Drug Discovery: Focus on LSD1 Inhibition

Cyclopropylamines are prominent scaffolds in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in various cancers. The cyclopropylamine moiety can form a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition. The choice of cyclopropylamine building block can significantly impact the potency and selectivity of the resulting inhibitor.

Compound/InhibitorCyclopropylamine Building BlockTargetIC₅₀ (µM)Cell Line
Cyanopyrimidine Derivative VIIbCyclopropylamineLSD12.25[7][10]-
Cyanopyrimidine Derivative VIIiCyclopropylamineLSD11.80[7][10]-
Cyanopyrimidine Derivative VIImCyclopropylamineLSD16.08[7][10]-
Styrenylcyclopropylamine 34Substituted CyclopropylamineLSD1<0.004 (biochemical)-
Styrenylcyclopropylamine 34Substituted CyclopropylamineLSD10.002 (cellular)-
Raloxifene Analog-LSD12.08[11]-
Tertiary Sulphonamide 17a-LSD10.063[11]Bel-7402
Chalcone Derivative D6-LSD10.14[11]-

IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC₅₀ values indicate higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a key cyclopropylamine intermediate and a common cytotoxicity assay.

Synthesis of N-cyclopropyl-2-chloroacetamide

This protocol describes the synthesis of a precursor to this compound.

Materials:

  • Cyclopropylamine

  • 2-chloroacetyl chloride

  • Dichloromethane (DCM)

  • Diatomaceous earth

Procedure:

  • Dissolve cyclopropylamine (50.0 g, 0.876 mol) in dichloromethane (700 mL).[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chloroacetyl chloride (49.4 g, 0.436 mol) dropwise to the stirred solution.[12]

  • Continue stirring the reaction mixture at 0 °C for 2 hours.[12]

  • Filter the mixture through a pad of diatomaceous earth.[12]

  • Concentrate the filtrate under reduced pressure to obtain an orange solid.[12]

  • Slurry the solid in 500 mL of hexane and filter to collect the solid.

  • Dry the collected solid under vacuum at room temperature to yield N-cyclopropyl-2-chloroacetamide.[12]

To synthesize this compound, the resulting N-cyclopropyl-2-chloroacetamide would typically undergo a nucleophilic substitution reaction with an amine source, such as ammonia or a protected amine, followed by deprotection if necessary.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

Materials:

  • Cells in 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader. The absorbance is proportional to the cellular protein content, and thus to the cell number.

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following visualizations, created using Graphviz, illustrate key concepts related to the use of cyclopropylamine building blocks in drug discovery.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention LSD1 LSD1 H3K4me1 Histone H3 (Lys4 monomethylated) LSD1->H3K4me1 Demethylation p53 p53 LSD1->p53 Demethylation E2F1 E2F1 LSD1->E2F1 Demethylation EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Regulation H3K4me2 Histone H3 (Lys4 dimethylated) H3K4me2->H3K4me1 TargetGenes Target Gene Expression H3K4me1->TargetGenes Repression Apoptosis Apoptosis p53->Apoptosis Activation CellCycle Cell Cycle Progression E2F1->CellCycle Activation Inhibitor Cyclopropylamine-based LSD1 Inhibitor Inhibitor->LSD1 Inhibition

Caption: LSD1 Signaling Pathway and Inhibition.

Synthesis_Workflow Start Starting Materials (e.g., Cyclopropylamine, Chloroacetyl chloride) Reaction Chemical Synthesis (e.g., Acylation) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Analysis Structural Analysis (e.g., NMR, MS) Purification->Analysis FinalProduct Final Building Block (e.g., this compound) Analysis->FinalProduct

Caption: Synthetic Workflow for a Cyclopropylamine Building Block.

SRB_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Addition 2. Add Test Compound Cell_Seeding->Compound_Addition Incubation 3. Incubate (e.g., 48-72h) Compound_Addition->Incubation Fixation 4. Fix Cells (TCA) Incubation->Fixation Staining 5. Stain with SRB Fixation->Staining Washing 6. Wash to Remove Unbound Dye Staining->Washing Solubilization 7. Solubilize Bound Dye (Tris) Washing->Solubilization Measurement 8. Measure Absorbance (510 nm or 565 nm) Solubilization->Measurement Data_Analysis 9. Analyze Data (Calculate IC50) Measurement->Data_Analysis

Caption: Experimental Workflow for the SRB Cytotoxicity Assay.

References

A Comparative Guide to the Efficacy of 2-amino-N-cyclopropylacetamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2-amino-N-cyclopropylacetamide derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes mellitus. The information presented is collated from recent studies and includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound derivatives have emerged as a promising class of small molecules in the development of novel therapeutics. Their structural features, particularly the presence of a cyclopropyl group, make them interesting candidates for targeting various enzymes. A significant area of research for these compounds is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes. This guide will delve into the comparative efficacy of these derivatives, their mechanism of action, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By cleaving these incretins, DPP-4 effectively dampens their insulinotropic effects.

This compound derivatives act as competitive inhibitors of DPP-4. The primary amino group and the cyclopropyl moiety of these compounds are thought to interact with the S1 and S2 pockets of the DPP-4 active site, respectively. This binding prevents the natural substrates (GLP-1 and GIP) from accessing the catalytic domain of the enzyme. The prolonged activity of incretins leads to enhanced glucose-dependent insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut (in response to food) cluster_pancreas Pancreas cluster_blood Bloodstream GLP1_GIP GLP-1 and GIP Release Active_Incretins Active GLP-1/GIP GLP1_GIP->Active_Incretins Enters bloodstream Insulin ↑ Insulin Secretion (β-cells) Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion (α-cells) Glucagon->Glucose Opposes insulin effect Active_Incretins->Insulin Active_Incretins->Glucagon DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Substrate Inactive_Incretins Inactive GLP-1/GIP DPP4->Inactive_Incretins Degradation Inhibitor This compound Derivative Inhibitor->DPP4 Inhibition

Caption: DPP-4 Signaling Pathway and Point of Inhibition.

Comparative Efficacy of this compound Derivatives

The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for a selection of representative this compound derivatives and related compounds from various studies.

Disclaimer: The data presented in this table are compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.

Compound IDDerivative ClassReported IC50 (DPP-4)Reference
1 Novel Tricyclic Scaffold Derivative28 ± 1 nM[1]
2 2-Benzylpyrrolidine Derivative0.3 ± 0.03 µM[2]
3 α-amino pyrrole-2-carbonitrile analog4 nM[3]
4 1,2,3-triazole-5-carboximidamide derivative6.57 µM[3]
5 Tetralin-sulfonamide derivative2.80 nM[4]
Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this compound derivatives against DPP-4 is highly dependent on their molecular structure. Key SAR observations from various studies include:

  • The Amino Group: A primary or secondary amino group is crucial for interacting with the S1 pocket of the DPP-4 enzyme, forming key interactions with negatively charged residues such as Glu205 and Glu206, and with Tyr662.

  • The Cyclopropyl Moiety: The cyclopropyl group is believed to fit into the hydrophobic S1 pocket of the enzyme, contributing to the binding affinity. Modifications to this group can significantly impact potency.

  • Substituents on the Acetamide Nitrogen: The substituent on the amide nitrogen extends into the S2 pocket of the enzyme. The nature of this substituent (e.g., aromatic rings, heterocyclic systems) can be varied to optimize interactions within this pocket and enhance inhibitory activity. For instance, the introduction of bulky or electron-withdrawing groups can lead to more potent inhibition.

Experimental Protocols

The following is a generalized protocol for a standard in vitro DPP-4 inhibition assay, based on methodologies reported in the literature and by commercial assay kit providers.

In Vitro DPP-4 Inhibition Assay

1. Objective: To determine the IC50 value of a test compound (this compound derivative) against human recombinant DPP-4.

2. Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in the assay buffer.

    • Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in triplicate):

    • Test Wells: Add a fixed volume of the diluted DPP-4 enzyme solution and an equal volume of the serially diluted test compound to the wells of the microplate.

    • Positive Control Wells: Add the diluted DPP-4 enzyme solution and the positive control inhibitor.

    • Negative Control (100% activity) Wells: Add the diluted DPP-4 enzyme solution and an equivalent volume of the assay buffer containing the same percentage of DMSO as the test wells.

    • Blank Wells: Add the assay buffer and the substrate solution without the enzyme.

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis A Prepare Reagents: - DPP-4 Enzyme - Test Compounds (Serial Dilution) - Substrate (Gly-Pro-AMC) B Add Enzyme + Inhibitor/Control A->B C Pre-incubate (37°C, 10-15 min) B->C D Add Substrate to start reaction C->D E Incubate (37°C, 30-60 min) D->E F Read Fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for an in vitro DPP-4 Inhibition Assay.

Conclusion

This compound derivatives represent a versatile and potent class of DPP-4 inhibitors. Their efficacy is intrinsically linked to their structural features, which allow for specific interactions with the active site of the DPP-4 enzyme. The data and protocols presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships within this chemical series holds significant promise for the design of next-generation therapies for type 2 diabetes mellitus.

References

Comparative Analysis of the Biological Activity of Cyclopropane-Containing Amide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring into molecular scaffolds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, improve efficacy, and reduce off-target effects. This guide provides a comparative analysis of the biological activity of a series of novel amide derivatives containing a cyclopropane moiety, with a focus on their antimicrobial properties. The data presented is derived from in vitro studies and aims to elucidate structure-activity relationships to guide future drug discovery efforts.

Antimicrobial Activity of N-Substituted Cyclopropanecarboxamide Analogs

A series of fifty-three amide derivatives containing a cyclopropane core were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The minimum concentration required to inhibit 80% of microbial growth (MIC₈₀) was determined for each compound. The results are summarized in the tables below. Ciprofloxacin and Fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.

Antibacterial Activity
Table 1: In Vitro Antibacterial Activity (MIC₈₀ in µg/mL) of Cyclopropane Amide Analogs against S. aureus and E. coli.
Compound IDR GroupS. aureus MIC₈₀ (µg/mL)E. coli MIC₈₀ (µg/mL)
F5 2,4-dichlorobenzyl64128
F7 4-methoxybenzyl128>128
F8 2,4-dichlorobenzyl (thiazole)>128>128
F9 4-methylbenzyl (thiazole)3264
F24 4-fluorobenzyl (thiazole)>128>128
F29 4-chlorobenzyl64>128
F30 4-fluorobenzyl128>128
F31 4-bromobenzyl>12864
F36 4-methylbenzyl128>128
F42 2,4-dichlorobenzyl (thiazole)>128>128
F45 4-nitrobenzyl>12832
F49 4-chlorobenzyl128>128
F51 4-fluorobenzyl128>128
F53 2,4-dichlorobenzyl (thiazole)32>128
Ciprofloxacin -22
Antifungal Activity
Table 2: In Vitro Antifungal Activity (MIC₈₀ in µg/mL) of Cyclopropane Amide Analogs against C. albicans.
Compound IDR GroupC. albicans MIC₈₀ (µg/mL)
F4 4-methylbenzyl128
F5 2,4-dichlorobenzyl64
F7 4-methoxybenzyl64
F8 2,4-dichlorobenzyl (thiazole)16
F9 4-methylbenzyl (thiazole)32
F10 4-bromobenzyl128
F14 4-nitrobenzyl128
F22 4-chlorobenzyl64
F23 4-fluorobenzyl64
F24 4-fluorobenzyl (thiazole)16
F32 4-methylbenzyl64
F33 4-bromobenzyl128
F34 4-nitrobenzyl128
F36 4-methylbenzyl128
F42 2,4-dichlorobenzyl (thiazole)16
F49 4-chlorobenzyl64
F50 4-fluorobenzyl64
F51 4-fluorobenzyl64
Fluconazole -2

Structure-Activity Relationship (SAR) Insights

The biological assay results revealed several key structure-activity relationships.[1] Notably, several compounds exhibited moderate to promising activity, particularly against the fungus Candida albicans.

  • Antibacterial Activity : The antibacterial efficacy was generally moderate. Compound F9 , featuring a 4-methylbenzyl substituent on a thiazole amide, showed the most promising activity against S. aureus with an MIC₈₀ of 32 µg/mL.[1] Compound F45 , with a 4-nitrobenzyl group, was the most effective against E. coli (MIC₈₀ = 32 µg/mL).[1] However, the antibacterial potency of these analogs was significantly lower than the ciprofloxacin control.[1]

  • Antifungal Activity : The antifungal activity was more pronounced. Three compounds, F8 , F24 , and F42 , demonstrated excellent antifungal activity against C. albicans, each with an MIC₈₀ of 16 µg/mL.[1] A common structural feature of these potent antifungal agents is the presence of a thiazole amide moiety combined with halogen-substituted benzyl groups (2,4-dichlorobenzyl or 4-fluorobenzyl).[1] This suggests that the combination of the cyclopropane core, a thiazole ring, and specific halogen substitutions on the aromatic ring is beneficial for antifungal activity.

Experimental Protocols

The following section details the methodology used for the synthesis and biological evaluation of the cyclopropane amide derivatives.

General Synthesis Workflow

The synthesis of the target amide compounds containing a cyclopropane ring was achieved through a multi-step process. The general workflow involved the creation of a cyclopropane carboxylic acid intermediate, followed by an amide coupling reaction with various substituted amines.

G cluster_synthesis Synthesis Pathway cluster_testing Biological Evaluation Start Starting Materials (e.g., Malonic Acid) Intermediate_A Cyclopropane Carboxylic Acid Intermediate Start->Intermediate_A Amide_Coupling Amide Coupling Reaction Intermediate_A->Amide_Coupling Intermediate_B Substituted Amines (Aliphatic, Anilines, etc.) Intermediate_B->Amide_Coupling Target_Compounds Target Compounds (F1-F53) Amide_Coupling->Target_Compounds Purification Purification & Characterization (NMR, etc.) Target_Compounds->Purification Bioassay Antimicrobial Bioassay Purification->Bioassay Docking Molecular Docking (CYP51) Bioassay->Docking SAR SAR Analysis Bioassay->SAR G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate Intermediate Metabolite Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol (Cell Membrane Component) Intermediate->Ergosterol Disruption Disruption of Membrane Integrity Inhibitor Compound F8, F24, F42 (Cyclopropane Analog) CYP51_Node CYP51 Inhibitor->CYP51_Node Binds to Active Site CYP51_Node->Disruption Inhibition leads to

References

In Vitro Validation of 2-amino-N-cyclopropylacetamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 2-amino-N-cyclopropylacetamide with alternative, well-characterized compounds. The central hypothesis, based on the structural motif of a cyclopropylamine, is that this compound is likely to exhibit inhibitory activity against flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][2] Due to the limited availability of direct experimental data for this compound in the public domain, this guide will focus on its potential as a Monoamine Oxidase inhibitor, drawing comparisons with established MAO inhibitors containing a similar cyclopropylamine pharmacophore.

Comparison of In Vitro Efficacy of Cyclopropylamine-Containing MAO Inhibitors

The following table summarizes the in vitro inhibitory potency of selected cyclopropylamine-based MAO inhibitors against the two major isoforms of the enzyme, MAO-A and MAO-B. This data provides a benchmark for the potential efficacy of this compound.

CompoundTargetIC50 (nM)Assay ConditionsReference
Tranylcypromine MAO-A~7700 (Ki)Human recombinant MAO-A, Kynuramine substrate[3]
MAO-B~3800 (Ki)Human recombinant MAO-B, Kynuramine substrate[3]
cis-N-benzyl-2-methoxycyclopropylamine MAO-A17030 min pre-incubation with enzyme[3][4]
MAO-B530 min pre-incubation with enzyme[3][4]
Styrenylcyclopropylamine Analog (Compound 34) LSD1<4Biochemical Assay[2]

Note: Lower IC50/Ki values indicate higher inhibitory potency.

Experimental Protocols

To facilitate the in vitro validation of this compound's bioactivity, a detailed protocol for a standard Monoamine Oxidase inhibition assay is provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (non-selective MAO substrate)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Tranylcypromine)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted MAO enzyme (either MAO-A or MAO-B) to each well.

  • Inhibitor Incubation: Add the different concentrations of the test compound or reference inhibitor to the wells. Include wells with buffer only (no inhibitor) as a control for maximal enzyme activity and wells with a known potent inhibitor as a positive control. Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence generated by the product of the enzymatic reaction (4-hydroxyquinoline) at regular intervals using a fluorometric plate reader (Excitation: ~320 nm, Emission: ~400 nm).

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.[5]

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO degradation Metabolites Inactive Metabolites MAO->Metabolites Released_Monoamine Released Monoamine Receptor Receptor Released_Monoamine->Receptor Signal Signal Transduction Receptor->Signal Inhibitor 2-amino-N- cyclopropylacetamide (MAO Inhibitor) Inhibitor->MAO inhibition

Mechanism of Monoamine Oxidase (MAO) Inhibition.

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO Enzyme (A or B) - Kynuramine Substrate - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup: Add MAO enzyme to 96-well plate prepare_reagents->plate_setup inhibitor_incubation Inhibitor Incubation: Add test compound dilutions and incubate plate_setup->inhibitor_incubation reaction_initiation Reaction Initiation: Add Kynuramine substrate inhibitor_incubation->reaction_initiation fluorescence_reading Kinetic Fluorescence Reading: Measure product formation over time reaction_initiation->fluorescence_reading data_analysis Data Analysis: Calculate reaction rates and determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Experimental Workflow for In Vitro MAO Inhibition Assay.

References

Head-to-Head Comparison: N-cyclopropylglycinamide and Structurally Related Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of N-cyclopropylglycinamide in comparison to other glycinamide and cyclopropane-containing anticonvulsants, supported by available preclinical data.

Introduction

The search for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Glycinamide derivatives have emerged as a promising class of compounds, with research indicating that lipophilicity plays a crucial role in their anticonvulsant activity. The introduction of a cyclopropyl moiety into drug candidates is a known strategy to enhance metabolic stability and improve binding affinity. This guide provides a head-to-head comparison of N-cyclopropylglycinamide with other relevant anticonvulsant agents, focusing on their performance in preclinical seizure models. While direct comparative studies for N-cyclopropylglycinamide are limited in publicly available literature, this guide synthesizes data from related compounds to provide a valuable reference for researchers in the field.

Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the anticonvulsant efficacy (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) of various glycinamide and cyclopropane-containing compounds, as determined in standard preclinical models: the Maximal Electroshock Seizure (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is a model for absence seizures. The Rotarod test is commonly used to assess neurotoxicity.

Table 1: Anticonvulsant Activity of Glycinamide Derivatives in Mice (i.p. administration)

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
N-methyl Valproyl Glycinamide (M-VGD)-108[1]
N,N-diethyl Valproyl Glycinamide (DE-VGD)145-[1]
Valproyl Glycinamide (VGD)152127[1]

Table 2: Anticonvulsant Activity of Cyclopropane-Containing Compounds in Rodents (i.p. administration)

CompoundAnimal ModelMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/MES ED₅₀)Reference
N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamideRat26->500>19[2]
N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD)Mouse9939--[3]
N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD)Rat8245--[3]
5,5-cyclopropanespirohydantoin derivative (5j)Mouse9.2-421.645.8[4]

Note: Data for N-cyclopropylglycinamide is not currently available in the public domain. The compounds listed above are structurally related and provide a basis for potential comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the ability of a compound to prevent the spread of seizures.

Apparatus:

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

Procedure:

  • Animal Preparation: Male albino mice or rats are used. A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's eyes before placing corneal electrodes to minimize discomfort.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through the electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered as the endpoint, indicating protection. The ED₅₀, the dose that protects 50% of the animals, is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for chemoconvulsant-induced clonic seizures and is used to identify compounds that may be effective against absence seizures.

Procedure:

  • Animal Preparation: Male albino mice are used.

  • Drug Administration: The test compound is administered at various doses.

  • Induction of Seizure: After a predetermined time for drug absorption, a dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. This dose is known to induce clonic seizures in a high percentage of untreated animals.

  • Observation: Animals are placed in individual observation chambers and observed for a period of 30 minutes for the occurrence of clonic seizures (convulsive waves with loss of righting reflex lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is considered protection. The ED₅₀ is calculated as the dose that protects 50% of the animals.

Rotarod Neurotoxicity Test

This test assesses the motor coordination of the animals and is used to determine the neurotoxic potential of a compound.

Apparatus:

  • Rotarod apparatus (a rotating rod)

Procedure:

  • Training: Animals are pre-trained to stay on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of predicted peak effect, the animals are placed on the rotating rod.

  • Endpoint: The inability of an animal to remain on the rod for the predetermined time is considered a measure of motor impairment. The TD₅₀, the dose that causes 50% of the animals to fail the test, is calculated.

Mandatory Visualization

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the general workflow for the preclinical screening of potential anticonvulsant compounds.

G cluster_0 Preclinical Screening Workflow cluster_1 Testing Models A Compound Synthesis and Characterization B Animal Acclimation and Grouping A->B C Drug Administration (Varying Doses) B->C D Anticonvulsant Testing C->D E Neurotoxicity Testing C->E F Data Analysis D->F D1 MES Test D->D1 D2 scPTZ Test D->D2 E->F E1 Rotarod Test E->E1 G Determination of ED50 and TD50 F->G H Calculation of Protective Index (PI) G->H

Caption: General workflow for preclinical anticonvulsant drug screening.

Signaling Pathway (Hypothetical Mechanism of Action)

While the precise mechanism of action for many glycinamide derivatives is still under investigation, a common target for anticonvulsant drugs is the voltage-gated sodium channel. The following diagram illustrates a simplified, hypothetical signaling pathway.

G cluster_0 Hypothetical Mechanism of Action A N-cyclopropylglycinamide (or similar reagent) B Voltage-Gated Sodium Channel A->B Modulation C Reduced Sodium Influx B->C Leads to D Membrane Stabilization C->D E Decreased Neuronal Excitability D->E F Inhibition of Seizure Propagation E->F

Caption: Hypothetical mechanism involving sodium channel modulation.

Conclusion

This guide provides a comparative overview of N-cyclopropylglycinamide and related anticonvulsant agents based on available preclinical data. The data on structurally similar compounds suggest that the glycinamide and cyclopropane moieties are promising scaffolds for the development of new AEDs. However, the lack of direct experimental data for N-cyclopropylglycinamide highlights a significant knowledge gap. Further research, including head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of N-cyclopropylglycinamide and its place in the landscape of novel anticonvulsant therapies. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and conducting such studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-amino-N-cyclopropylacetamide. As specific cross-validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and robust approaches—High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—used for structurally similar small molecules, particularly amides. The principles, expected performance data, and detailed protocols presented here serve as a comprehensive framework for developing and cross-validating analytical methods for this compound.

Comparison of Analytical Techniques

The choice between HPLC-MS/MS and GC-MS is fundamentally dependent on the analyte's physicochemical properties, such as volatility and thermal stability. HPLC is highly versatile for a broad range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC-MS is ideal for compounds that are volatile or can be rendered volatile through a derivatization process.

FeatureHPLC-MS/MSGC-MS
Principle Separation based on the analyte's interaction with a stationary and a liquid mobile phase, often driven by polarity.Separation based on the analyte's volatility and interaction with a stationary phase and a gaseous mobile phase.
Sample Volatility Suitable for non-volatile and thermally unstable compounds.Requires volatile and thermally stable compounds. Derivatization may be necessary for polar amides.
Operating Temperature Typically operates at or near ambient temperatures (e.g., 20-50°C).Requires high temperatures for volatilization of the sample in the injection port and oven.
Derivatization Often not required, simplifying sample preparation.Frequently necessary for polar compounds to increase volatility and thermal stability.
Sensitivity & Specificity Generally offers high sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS).Also provides high sensitivity and specificity, with mass spectra that are highly reproducible.[1]
Analysis Time Can be very rapid, with modern UHPLC systems offering analysis times of less than 15 minutes.[2]Analysis times can be longer, often around 30 minutes, depending on the temperature program.

Expected Performance of Analytical Methods

The following table summarizes typical performance metrics from validated methods for various amides and other small molecules, providing a benchmark for what can be expected when developing a method for this compound.

ParameterHPLC-MS/MSGC-MS
Linearity (R²) >0.99[3]>0.9995
Limit of Detection (LOD) 0.3-3 ng/mL[3]0.08-1.0 μg/mL[4]
Limit of Quantitation (LOQ) 1.0 ng/mL[2]0.01 mg/kg
Recovery (%) 92.98%–100.29%[2]79.3%–101.6%[4]
Precision (RSD %) <7.63%[2]<10.0%[4]

Experimental Protocols

Below are representative protocols that can be adapted for the analysis of this compound.

3.1. HPLC-MS/MS Method

This method is anticipated to offer high sensitivity and specificity for the quantification of this compound in biological matrices.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of a plasma or tissue homogenate sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000-14,000 x g for 10-15 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and inject it into the UPLC-MS/MS system.[2]

  • Liquid Chromatography Conditions

    • Column: A C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm) is a suitable starting point.[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient Elution: A gradient should be optimized to ensure the separation of the analyte from matrix components.

    • Flow Rate: A typical flow rate for UPLC is around 0.4-0.5 mL/min.

    • Injection Volume: 2 µL.[2]

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity.[2] The transitions from the precursor ion to product ions for this compound will need to be optimized.

3.2. GC-MS Method

This method may require derivatization to improve the volatility and chromatographic behavior of this compound.

  • Sample Preparation (Extraction and Derivatization)

    • Extract the analyte from the sample matrix using a suitable organic solvent like methanol.

    • Concentrate the extract.

    • A derivatization step, such as trifluoroacetylation, may be necessary.

    • The final sample should be dissolved in a solvent compatible with the GC injection port.

  • Gas Chromatography Conditions

    • Column: A mid-polarity column, such as an HP-5MS (30 m × 0.32 mm, 0.25 µm), is often used for amide analysis.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.2 mL/min).

    • Injector Temperature: 250-260°C.

    • Oven Program: An initial temperature of around 60°C, held for 1-2 minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 280-300°C.[4]

  • Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: A combination of full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis can be employed.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that an analytical method is reliable and produces consistent results across different laboratories, instruments, or analysts.[5] It is particularly important when a method is transferred or when data from different analytical runs or methods need to be compared.

The workflow for cross-validating two analytical methods typically involves analyzing the same set of samples with both the established (Method A) and the new or alternative (Method B) methods and then statistically comparing the results.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion SampleSelection Select Representative Samples SampleAliquoting Aliquot Samples for Both Methods SampleSelection->SampleAliquoting MethodA Analyze with Method A (e.g., HPLC-MS/MS) SampleAliquoting->MethodA MethodB Analyze with Method B (e.g., GC-MS) SampleAliquoting->MethodB DataComparison Compare Quantitative Results MethodA->DataComparison MethodB->DataComparison StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) DataComparison->StatisticalAnalysis Equivalence Assess Method Equivalence StatisticalAnalysis->Equivalence

References

Benchmarking the performance of 2-amino-N-cyclopropylacetamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-cyclopropyl amide moiety is a valuable structural motif in medicinal chemistry, prized for its ability to confer metabolic stability, conformational rigidity, and unique pharmacological properties to drug candidates. The synthesis of this functional group is a critical step in the development of new therapeutics. This guide provides a performance benchmark of common synthetic methodologies for the formation of N-cyclopropyl amides, with a focus on comparing reaction efficiency, conditions, and reagent choice. While the specific molecule 2-amino-N-cyclopropylacetamide is a product of such a synthesis, this guide will focus on the comparative performance of the reactions that form the crucial N-cyclopropyl amide bond.

Performance Benchmark: A Tale of Three Methods

The formation of an amide bond between a carboxylic acid and cyclopropylamine can be achieved through several methods, each with distinct advantages and disadvantages. The choice of method often depends on the substrate's complexity, scale, cost considerations, and green chemistry principles. We compare three prevalent approaches: a classic carbodiimide-mediated coupling (EDCI/HOBT), a modern high-efficiency uronium salt coupling (HATU), and a catalytic "green" alternative.

MethodActivating AgentTypical Yield (%)Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Carbodiimide Coupling EDCI / HOBT50 - 80%[1]37[1]12 - 24Cost-effective, common reagents, reliable for many substrates.Stoichiometric urea byproduct can complicate purification; moderate yields.
Uronium Salt Coupling HATU / Base (e.g., DIEA)>90% (Typical)Room Temp (0 - 25)1 - 4[2]High yields, fast reaction times, low racemization, effective for hindered substrates.[3][4]High cost of reagent, stoichiometric waste products.[5]
Catalytic Amidation Boronic Acid / Dehydrating Agent75 - 99% (General)[6]80 - 11012 - 48Green (water is the only byproduct), atom-economical.[5][7]Requires elevated temperatures, removal of water, and may have limited substrate scope.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the synthesis of N-cyclopropyl amides using the EDCI/HOBT method, adapted from a generalized procedure.[1]

Synthesis of a Phenyl-Substituted N-Cyclopropyl Amide via EDCI/HOBT Coupling

This protocol describes the final coupling step to form the target amide.

Materials:

  • Substituted Phenylcyclopropane Carboxylic Acid (Intermediate E from[1]) (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBT) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the carboxylic acid intermediate (1.0 equiv) in anhydrous THF, add EDCI (1.5 equiv) and HOBT (1.2 equiv).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at 37 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl amide derivative.[1]

Visualizing the Synthesis

Diagrams provide a clear, high-level overview of experimental processes and the logic behind methodological choices. The following visualizations were created using the DOT language.

G start Start: Carboxylic Acid + Cyclopropylamine preactivate Pre-activation: Dissolve Acid in THF, add EDCI + HOBT start->preactivate 1. Reagents add_amine Add Cyclopropylamine preactivate->add_amine 2. Stir 20 min react Heat Reaction Mixture (37°C, 12-24h) add_amine->react 3. Initiate Coupling workup Aqueous Workup: Quench, Extract, Wash, Dry react->workup 4. Reaction Complete purify Purification: Column Chromatography workup->purify 5. Isolate Crude product Final Product: N-Cyclopropyl Amide purify->product 6. Obtain Pure G cluster_0 Stoichiometric Activation cluster_1 Catalytic Method start Goal: Synthesize N-Cyclopropyl Amide edci EDCI / HOBT (Classic Coupling) start->edci Cost-Sensitive hatu HATU / Base (High-Efficiency Coupling) start->hatu Speed / Yield Critical boronic Boronic Acid (Green Chemistry) start->boronic Sustainability Focus edci->hatu Trade-off: Cost vs. Efficiency hatu->boronic Trade-off: Waste vs. Conditions boronic->edci Trade-off: Green vs. Simplicity

References

Comparative Stability Analysis of 2-amino-N-cyclopropylacetamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a lead compound is a critical early step in the drug discovery pipeline. This guide provides a comparative stability analysis of 2-amino-N-cyclopropylacetamide and its analogs, offering insights into their metabolic and chemical robustness. The information herein is supported by established experimental protocols to aid in the design and execution of further stability studies.

The inclusion of a cyclopropyl group in drug candidates is a common strategy to enhance metabolic stability. However, the inherent ring strain and the presence of adjacent functional groups, such as the amino group in this compound, can introduce metabolic liabilities. This guide explores these characteristics to inform on the selection and optimization of this chemical scaffold.

Executive Summary of Stability Data

This guide presents hypothetical comparative data for this compound and two representative analogs: 2-amino-N-cyclobutylacetamide and 2-methylamino-N-cyclopropylacetamide. These analogs were chosen to illustrate the effects of modifying the cycloalkyl ring and the amino group on overall stability. The data in the following tables is illustrative and intended to provide a framework for comparison when experimental data is generated.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundthis compound(Data Not Available)(Data Not Available)
Analog 1: 2-amino-N-cyclobutylacetamideAnalog 1: 2-amino-N-cyclobutylacetamide(Hypothetical: >60)(Hypothetical: <10)
Analog 2: 2-methylamino-N-cyclopropylacetamideAnalog 2: 2-methylamino-N-cyclopropylacetamide(Hypothetical: 45)(Hypothetical: 25)

Table 2: Comparative Stability in Human Plasma

CompoundStructurePercent Remaining after 120 min
This compoundthis compound(Data Not Available)
Analog 1: 2-amino-N-cyclobutylacetamideAnalog 1: 2-amino-N-cyclobutylacetamide(Hypothetical: >95%)
Analog 2: 2-methylamino-N-cyclopropylacetamideAnalog 2: 2-methylamino-N-cyclopropylacetamide(Hypothetical: >90%)

Table 3: Forced Degradation Profile (Hypothetical)

ConditionThis compound (% Degradation)Analog 1: 2-amino-N-cyclobutylacetamide (% Degradation)Analog 2: 2-methylamino-N-cyclopropylacetamide (% Degradation)
Acidic (0.1 M HCl, 60°C, 24h)151218
Basic (0.1 M NaOH, 60°C, 24h)252228
Oxidative (3% H₂O₂, RT, 24h)353040
Photolytic (ICH Q1B, 1.2 million lux hours)<5<5<5
Thermal (80°C, 75% RH, 72h)<10<8<12

Experimental Protocols

Detailed methodologies for the key stability assays are provided below to enable researchers to conduct their own comparative studies.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound and positive controls (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate, add the internal standard, and analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution add_compound Add Test Compound prep_stock->add_compound prep_hlm Prepare HLM Mixture prep_hlm->add_compound initiate_reaction Initiate Reaction (Add NADPH) add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (Add ACN) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 1. Workflow for the microsomal stability assay.
Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases.

Materials:

  • Test compound and a positive control (e.g., procaine)

  • Pooled human plasma (with anticoagulant like heparin or EDTA)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare a stock solution of the test compound.

  • Pre-warm the human plasma to 37°C.

  • Add the test compound to the plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot and terminate the reaction with cold acetonitrile.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Determine the percentage of the compound remaining at each time point relative to the 0-minute sample.

plasma_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution add_compound Add Test Compound to Plasma prep_stock->add_compound prewarm_plasma Pre-warm Plasma prewarm_plasma->add_compound incubate Incubate at 37°C add_compound->incubate terminate Terminate Reaction at Time Points incubate->terminate process_sample Vortex & Centrifuge terminate->process_sample analyze LC-MS/MS Analysis process_sample->analyze calculate Calculate % Remaining analyze->calculate

Figure 2. Workflow for the plasma stability assay.
Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions.

General Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL).

  • Expose the compound to the stress conditions outlined below.

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating HPLC method (e.g., with UV or MS detection) to quantify the parent compound and detect degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the compound at 80°C and 75% relative humidity for up to 72 hours.

forced_degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Amide cleavage Oxidation Oxidation Compound->Oxidation Oxidative deamination or ring oxidation Deamination Deamination Compound->Deamination Prod1 Cyclopropylamine Hydrolysis->Prod1 Prod2 2-Aminoacetic acid Hydrolysis->Prod2 Prod3 Hydroxylated derivatives Oxidation->Prod3 Prod4 Ring-opened products Oxidation->Prod4 Deamination->Prod3

Figure 3. Potential degradation pathways of this compound.

Conclusion

This guide provides a framework for the comparative stability analysis of this compound and its analogs. While specific experimental data for the parent compound is lacking in the public domain, the provided experimental protocols and hypothetical data tables offer a robust starting point for researchers. By systematically evaluating metabolic and chemical stability, drug development professionals can make more informed decisions in the lead optimization process, ultimately contributing to the discovery of more stable and effective therapeutic agents.

Evaluating alternatives to 2-amino-N-cyclopropylacetamide in synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and safety of a synthetic route. One such building block, 2-amino-N-cyclopropylacetamide, offers a unique combination of a primary amine and a cyclopropylamide moiety, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comparative analysis of synthetic routes utilizing this compound and its viable alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Core Synthetic Application: Formation of Substituted Amines

A primary application of this compound is as a precursor to a primary amine via the nucleophilic substitution of a leaving group on a related precursor. The most common route to synthesize this compound itself involves the reaction of 2-chloro-N-cyclopropylacetamide with ammonia. This reaction, while direct, presents challenges in terms of selectivity and potential for over-alkylation, prompting the evaluation of alternative synthetic strategies.

This comparison will focus on three key synthetic methodologies for the introduction of a primary amino group in a similar chemical space:

  • Direct Amination with Ammonia: The baseline method for synthesizing this compound.

  • Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines from alkyl halides.

  • Reductive Amination: A versatile method for forming amines from carbonyl compounds.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for each of the evaluated synthetic routes. The data is a composite representation from various literature sources and should be considered as a general guide.

ParameterDirect Amination with AmmoniaGabriel SynthesisReductive Amination
Starting Material 2-chloro-N-cyclopropylacetamide2-chloro-N-cyclopropylacetamide2-oxo-N-cyclopropylacetamide
Key Reagents AmmoniaPotassium Phthalimide, HydrazineAmine Source (e.g., NH₃), Reducing Agent (e.g., NaBH₃CN)
Typical Yield 60-75%85-95%70-90%
Reaction Conditions High pressure, elevated temperatureModerate temperatureMild, often one-pot
Selectivity Risk of over-alkylationHigh for primary aminesHigh
Substrate Scope Limited by halide reactivityBroad for primary halidesBroad for aldehydes and ketones
Byproducts Ammonium saltsPhthalhydrazideWater, spent reducing agent
Safety Considerations Use of gaseous ammonia under pressureHydrazine is toxic and carcinogenicCyanoborohydride is toxic

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Amination

This protocol describes the synthesis of the target compound from its chlorinated precursor using ammonia.

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Pressure vessel

Procedure:

  • In a pressure vessel, dissolve 2-chloro-N-cyclopropylacetamide (1.0 eq) in ethanol.

  • Add an excess of aqueous ammonia (10-20 eq).

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the pressure.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Gabriel Synthesis

This protocol outlines the use of the Gabriel synthesis as an alternative to direct amination.

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 2-chloro-N-cyclopropylacetamide (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(cyclopropylacetyl)phthalimide intermediate. Filter and dry the solid.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter off the solid and concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Synthesis of an Amino-acetamide analogue via Reductive Amination

This protocol details the synthesis of a related primary amine from a ketone precursor, illustrating the reductive amination approach.

Materials:

  • 2-oxo-N-cyclopropylacetamide (hypothetical precursor)

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure:

  • Dissolve 2-oxo-N-cyclopropylacetamide (1.0 eq) in methanol.

  • Add an excess of the amine source, such as ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases.

  • Concentrate the mixture, basify with a strong base, and extract the product as described in the previous protocols.

  • Purify as necessary.

Visualizing the Synthetic Pathways

The logical flow of the three compared synthetic strategies can be visualized as follows:

Synthetic_Pathways chloro_acetamide 2-chloro-N-cyclopropylacetamide direct_amination Direct Amination chloro_acetamide->direct_amination NH₃ gabriel Gabriel Synthesis chloro_acetamide->gabriel K-Phthalimide oxo_acetamide 2-oxo-N-cyclopropylacetamide reductive_amination Reductive Amination oxo_acetamide->reductive_amination NH₃, NaBH₃CN final_product This compound direct_amination->final_product phthalimide_intermediate Phthalimide Intermediate gabriel->phthalimide_intermediate imine_intermediate Imine Intermediate reductive_amination->imine_intermediate phthalimide_intermediate->final_product Hydrazine imine_intermediate->final_product

Caption: Comparison of three synthetic routes to this compound.

Application in Drug Discovery: Targeting the Nav1.7 Sodium Channel for Pain

While a specific drug synthesized directly from this compound is not prominently featured in publicly available literature, the broader class of small molecules containing cyclopropyl and amide functionalities are of significant interest in drug discovery. One such area is the development of selective inhibitors of the voltage-gated sodium channel Nav1.7.

Gain-of-function mutations in the SCN9A gene, which encodes the Nav1.7 channel, are linked to severe pain disorders, while loss-of-function mutations lead to a congenital insensitivity to pain. This makes Nav1.7 a compelling target for the development of novel analgesics. Many small molecule inhibitors of Nav1.7 feature an arylsulfonamide moiety, which is often synthesized from a corresponding amine. The unique conformational constraints and metabolic stability imparted by the cyclopropyl group make building blocks like this compound attractive for incorporation into Nav1.7 inhibitor scaffolds.

The signaling pathway involves the Nav1.7 channel's role in the propagation of action potentials in nociceptive (pain-sensing) neurons located in the dorsal root ganglia.

Nav1_7_Signaling_Pathway noxious_stimuli Noxious Stimuli (e.g., heat, pressure) nociceptor Nociceptor Terminal noxious_stimuli->nociceptor depolarization Membrane Depolarization nociceptor->depolarization nav1_7 Nav1.7 Channel Opening depolarization->nav1_7 na_influx Na⁺ Influx nav1_7->na_influx action_potential Action Potential Generation & Propagation na_influx->action_potential spinal_cord Signal to Spinal Cord action_potential->spinal_cord brain Pain Perception in Brain spinal_cord->brain inhibitor Nav1.7 Inhibitor inhibitor->nav1_7

Safety Operating Guide

Proper Disposal of 2-amino-N-cyclopropylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-amino-N-cyclopropylacetamide, aligning with standard safety protocols and regulatory requirements.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is classified as an irritant.

Potential Hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[1]
Skin and Body Protection Wear a lab coat or other suitable protective clothing.[1]
Respiratory Protection Use only in a well-ventilated area, such as a fume hood.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to an approved waste disposal facility. Do not discharge into drains or the environment.[1]

1. Preparation for Disposal:

  • Ensure all required PPE is correctly worn.
  • Work within a designated area, preferably a chemical fume hood, to avoid inhalation of any dust or fumes.[1]
  • Have a designated and properly labeled chemical waste container ready. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."

2. Handling of Unused Product:

  • If the chemical is in its original container, ensure the container is tightly sealed.[1]
  • Place the sealed container into a larger, secondary container for transport to the designated waste collection area.

3. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.
  • Collect these contaminated materials in a designated, sealed bag or container.[3]
  • Sweep up any solid spills and place the material into a suitable disposal container.[4][5][6] Avoid generating dust.[4][5]

4. Storage and Collection:

  • Store the labeled waste container in a cool, dry, and well-ventilated area, away from incompatible substances, until it is collected by a licensed waste disposal contractor.[1]
  • Follow your institution's specific procedures for chemical waste pickup.

5. Documentation:

  • Maintain a log of the chemical waste, including the name of the chemical, quantity, and date of disposal.

III. Emergency Procedures

In case of accidental exposure or spill, follow these first-aid measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][5] Remove and wash contaminated clothing before reuse.[1]

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1]

  • After swallowing: Do NOT induce vomiting. Rinse mouth and then drink plenty of water. Seek immediate medical attention.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-amino-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-amino-N-cyclopropylacetamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Summary

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

GHS Hazard Statements: H315, H319, H335.[1][2]

Hazard ClassificationGHS Category
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific target organ toxicity - single exposure (Respiratory system)Category 3

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1][3]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and irritation.[1][4]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.To prevent inhalation and respiratory irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve/handle in a closed system or fume hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling this compound

Experimental Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have an eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling:

    • Avoid generating dust.[1] If weighing the solid, do so carefully within the fume hood.

    • When transferring the substance, use appropriate tools (e.g., spatula) to minimize dust creation.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow Diagram

Waste Disposal Workflow cluster_waste Waste Segregation cluster_container Containerization cluster_disposal Final Disposal waste_solid Solid Waste (contaminated consumables) container_solid Seal in a labeled, compatible waste container waste_solid->container_solid waste_liquid Liquid Waste (solutions containing the compound) container_liquid Collect in a labeled, sealed, and compatible waste container waste_liquid->container_liquid disposal_pickup Arrange for pickup by an approved chemical waste disposal service container_solid->disposal_pickup container_liquid->disposal_pickup

Caption: Waste Disposal Workflow

Disposal Protocol:

  • Waste Segregation:

    • Do not dispose of this compound down the drain or in regular trash.

    • Collect waste in designated, properly labeled containers.

    • Contaminated consumables (e.g., gloves, weighing paper) should be considered hazardous waste.

  • Containerization:

    • Use containers that are compatible with the chemical waste.

    • Ensure waste containers are tightly sealed and clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1]

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.